molecular formula C7H8BrN3O2 B183474 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine CAS No. 155790-01-5

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Cat. No.: B183474
CAS No.: 155790-01-5
M. Wt: 246.06 g/mol
InChI Key: FUXNDASZVILVLM-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNDASZVILVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565603
Record name 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-01-5
Record name 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a bromine atom, a nitro group, and a dimethylamino group—on the pyridine core makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic profile that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and potential applications based on the reactivity of its structural motifs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 155790-01-5ChemScene[1]
Molecular Formula C₇H₈BrN₃O₂ChemScene[1]
Molecular Weight 246.06 g/mol ChemScene[1]
Appearance SolidSigma-Aldrich
Purity ≥97%ChemScene[1]
Storage 4°C, protect from lightChemScene[1]
SMILES CN(C)c1ncc(Br)cc1--INVALID-LINK--=OSigma-Aldrich
InChI 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3Sigma-Aldrich
InChI Key SZNVATVPNHSUOD-UHFFFAOYSA-NSigma-Aldrich
Topological Polar Surface Area (TPSA) 68.06 ŲChemScene[1]
logP 2.10242ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Methylation 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Bromination Bromination (e.g., Br2, Acetic Acid) 2-Amino-4-methylpyridine->Bromination 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine Bromination->2-Amino-5-bromo-4-methylpyridine Nitration Nitration (e.g., HNO3, H2SO4) 2-Amino-5-bromo-4-methylpyridine->Nitration Precursor 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) Nitration->Precursor N-Methylation N-Methylation (e.g., Methyl Iodide, Base) Precursor->N-Methylation Target This compound (CAS: 155790-01-5) N-Methylation->Target

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)

This procedure is adapted from analogous bromination and nitration reactions of substituted aminopyridines.[2][3]

  • Materials: 2-Amino-4-methylpyridine, Bromine, Acetic Acid, Nitric Acid, Sulfuric Acid.

  • Procedure:

    • Bromination: Dissolve 2-amino-4-methylpyridine in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-bromo-4-methylpyridine.

    • Nitration: To a cooled mixture of concentrated sulfuric acid, slowly add 2-amino-5-bromo-4-methylpyridine while keeping the temperature below 5 °C. To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitate, 2-amino-5-bromo-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of this compound (CAS 155790-01-5)

This procedure is based on general methods for the N-alkylation of amines.[4][5]

  • Materials: 2-Amino-5-bromo-4-methyl-3-nitropyridine, Methyl Iodide, a suitable base (e.g., Sodium Hydride or Potassium Carbonate), and an aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromo-4-methyl-3-nitropyridine in a dry aprotic solvent.

    • Add a slight excess of a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a slight excess of methyl iodide (e.g., 1.2 equivalents) dropwise at 0 °C.

    • Let the reaction mixture stir at room temperature for several hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications and Reactivity

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in research and development.

  • Medicinal Chemistry: Substituted nitropyridines are known to exhibit a range of biological activities and serve as intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be investigated as potential kinase inhibitors, antiviral agents, or for other therapeutic targets.[3]

  • Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a building block for the synthesis of novel herbicides, insecticides, or fungicides.[6]

  • Organic Synthesis: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, making it a valuable intermediate for the synthesis of complex organic molecules. The nitro group can be reduced to an amino group, providing another handle for further derivatization.

Potential Reactions Potential Derivatization Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction Start This compound Suzuki R-B(OH)2 Pd Catalyst, Base Start->Suzuki Buchwald R2NH Pd Catalyst, Base Start->Buchwald Reduction Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Suzuki_Product 5-Aryl-N,4-dimethyl-3-nitropyridin-2-amine Suzuki->Suzuki_Product Buchwald_Product 5-(Dialkylamino)-N,4-dimethyl-3-nitropyridin-2-amine Buchwald->Buchwald_Product Reduction_Product 5-Bromo-N2,4-dimethylpyridine-2,3-diamine Reduction->Reduction_Product

Caption: Potential derivatization reactions of this compound.

Conclusion

This compound is a readily available, yet under-explored, chemical entity. Its polysubstituted pyridine framework offers significant potential as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The proposed synthetic route provides a practical approach for its laboratory-scale preparation. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted to fully realize its potential in various scientific disciplines.

References

A Technical Guide to the Physicochemical Properties of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the known physicochemical properties of the chemical compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide consolidates available computational data, provides general safety and handling protocols based on related structures, and presents logical workflows for its synthesis and analysis. All quantitative data is presented in tabular format for clarity, and key processes are visualized using standardized diagrams.

Core Compound Information

This compound is a halogenated and nitrated pyridine derivative. Such compounds are often investigated in medicinal chemistry and materials science as building blocks for more complex molecules. Its structure, featuring a bromine atom, a nitro group, and two methyl groups on the aminopyridine core, suggests potential for diverse chemical modifications.

Table 1: General and Computational Physicochemical Properties

Property Value Source
Identifier Information
CAS Number 155790-01-5 [1][2]
Molecular Formula C₇H₈BrN₃O₂ [1][3]
Molecular Weight 246.06 g/mol [1][3][4]
Synonym 5-Bromo-4-methyl-2-methylamino-3-nitropyridine [1]
Physical Properties
Physical Form Solid (presumed) [4]
Purity (Commercial) ≥97% [1]
Computational Data
Topological Polar Surface Area (TPSA) 68.06 Ų [1]
logP (Octanol-Water Partition Coeff.) 2.10242 [1]
Hydrogen Bond Acceptors 4 [1]
Hydrogen Bond Donors 1 [1]

| Rotatable Bonds | 2 |[1] |

Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not publicly available for this specific compound. The computational data provided is predictive and requires experimental validation.

Spectroscopic Data

Specific spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in public scientific literature or commercial databases. Characterization of this compound would require de novo acquisition of these spectra.

Experimental Protocols & Workflows

While a specific, peer-reviewed synthesis protocol for this compound is not documented in public sources, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[5][6] A generalized workflow would likely involve the controlled nitration and bromination of a suitable aminopyridine precursor.

A logical workflow for the synthesis and subsequent characterization of a novel compound like this is outlined below.

G cluster_synthesis Synthesis & Purification start Precursor: 2-Amino-5-bromo-4-methylpyridine reaction Nitration Reaction (e.g., HNO₃/H₂SO₄) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Recrystallization or Chromatography) workup->purify product Final Product: 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine purify->product

Caption: Generalized workflow for the synthesis and purification of the target compound.

Following successful synthesis, a systematic analytical workflow is essential to confirm the identity, purity, and properties of the material.

G cluster_analysis Physicochemical Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Properties synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Identity ms Mass Spectrometry (Confirm MW) synthesis->ms Identity hplc Purity Assay (HPLC) synthesis->hplc Purity final Data Compilation & Technical Report nmr->final ms->final mp Melting Point Determination hplc->mp For Pure Sample sol Solubility Studies hplc->sol For Pure Sample hplc->final mp->final sol->final

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Safety and Handling

Specific toxicology data for this compound is unavailable. However, based on the safety profiles of structurally related nitropyridine and aminopyridine compounds, the following precautions are strongly advised.[7][8][9][10]

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Hazard Classifications (Anticipated): Based on similar compounds, it may be classified as an irritant (skin, eyes, respiratory system) and potentially harmful if swallowed.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a research chemical with a defined molecular structure and computationally predicted properties. There is a notable lack of publicly available, experimentally derived data regarding its physical constants, spectroscopic profile, and biological activity. The workflows and safety information provided in this guide are based on established chemical principles and data from analogous compounds. Any researcher intending to use this compound should perform thorough in-house analysis to validate its identity, purity, and characteristics before proceeding with further experiments.

References

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and identifying characteristics of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While specific experimental data such as detailed synthesis protocols, spectroscopic analyses, and biological activity for this particular compound are not extensively available in public literature, this document compiles its known properties and offers insights based on the chemistry of related brominated nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a bromine atom at the 5-position, a nitro group at the 3-position, a methyl group at the 4-position, and a methylamino group at the 2-position.

Below is a logical diagram illustrating the key identifiers for this compound.

Molecular_Identifiers Figure 1. Key Identifiers for this compound Compound This compound C₇H₈BrN₃O₂ CAS CAS Number 155790-01-5 Compound->CAS MolWeight Molecular Weight 246.06 g/mol Compound->MolWeight SMILES SMILES CC1=C(N+=O)C(NC)=NC=C1Br Compound->SMILES InChI InChI InChI=1S/C7H8BrN3O2/c1-4-6(11(12)13)7(9-2)10-3-5(4)8/h3,9H,1-2H3 Compound->InChI InChIKey InChIKey Not Publicly Available Compound->InChIKey Experimental_Workflow Figure 2. Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purity Purity Assessment Start Starting Materials Reaction Chemical Reaction (e.g., Nitration, Bromination) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR MS Mass Spectrometry Workup->MS IR IR Spectroscopy Workup->IR HPLC HPLC Analysis Workup->HPLC Elemental Elemental Analysis HPLC->Elemental

Technical Guide to the Spectral Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectroscopic data for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. These predictions are derived from established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.2 - 8.4Singlet1HH-6 (Pyridine)Expected to be the most downfield aromatic proton due to the influence of the nitro and bromo groups.
~3.1 - 3.3Singlet3HN-CH₃ (Methyl)The chemical shift is influenced by the attachment to the nitrogen atom of the amino group.
~2.4 - 2.6Singlet3HC4-CH₃ (Methyl)The chemical shift is typical for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~155 - 158C-2 (Pyridine)Carbon attached to the amino group.
~148 - 152C-4 (Pyridine)Carbon with the attached methyl group.
~140 - 143C-6 (Pyridine)Aromatic CH carbon.
~135 - 138C-3 (Pyridine)Carbon attached to the nitro group.
~110 - 115C-5 (Pyridine)Carbon attached to the bromine atom, showing a significant upfield shift.
~30 - 33N-CH₃ (Methyl)Methyl carbon of the N-methyl group.
~18 - 22C4-CH₃ (Methyl)Methyl carbon attached to the pyridine ring at position 4.
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. A key feature will be the isotopic signature of bromine.

m/z (Mass-to-Charge Ratio)AssignmentNotes
245 / 247[M]⁺ (Molecular Ion)The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
230 / 232[M - CH₃]⁺Loss of a methyl group.
199[M - NO₂]⁺Loss of the nitro group.
166[M - Br]⁺Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles or air bubbles in the solution.[1]

  • Instrument Setup: The NMR spectra can be recorded on a 400 MHz or higher spectrometer.[2] Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray Ionization (ESI) is a common technique for this type of molecule.[3]

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[3]

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.[4] Analyze the fragmentation pattern to gain further structural information.

Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms other_spec Other Spectroscopy (e.g., IR, UV-Vis) purification->other_spec data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis other_spec->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for the synthesis and structural characterization of a chemical compound.

References

Navigating the Solubility of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for its determination using the isothermal equilibrium method. Furthermore, it presents the known physicochemical properties of the target compound and qualitative solubility information for a structurally analogous compound to aid in solvent selection and experimental design.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior throughout the drug development pipeline. For a compound like this compound, understanding its solubility profile is essential for designing robust synthetic routes, developing effective purification strategies, and formulating delivery systems with optimal bioavailability.

A comprehensive literature and database search reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide is intended to provide researchers with the necessary tools and methodologies to generate this critical data in their own laboratories.

Physicochemical Properties

While quantitative solubility data is scarce, several key physicochemical properties of this compound have been reported by various chemical suppliers. These properties are summarized in Table 1 and are essential for understanding the compound's general characteristics.

PropertyValueSource
CAS Number 155790-01-5[1][2]
Molecular Formula C₇H₈BrN₃O₂[1][2]
Molecular Weight 246.06 g/mol [1][2]
Predicted LogP 2.10242[2]
Topological Polar Surface Area (TPSA) 68.06 Ų[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Qualitative Solubility of Structurally Related Compounds

In the absence of direct solubility data for the target compound, examining the solubility of structurally similar molecules can provide valuable insights for solvent selection in experimental studies. 2-Amino-3-bromo-5-nitropyridine shares a similar brominated nitropyridine core. Its qualitative solubility is summarized in Table 2.

SolventSolubility
WaterLimited solubility
Dimethylformamide (DMF)More soluble
Dimethyl sulfoxide (DMSO)More soluble
EthanolMore soluble

This information is based on the reported solubility of 2-Amino-3-bromo-5-nitropyridine and serves as a predictive guide for this compound.[3]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[5][6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed ampoules

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient duration to ensure that equilibrium is achieved. A typical equilibration time is 24-48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[4]

  • Sample Withdrawal and Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 Place in shaker/water bath sampling1 Allow solid to sediment equil1->sampling1 Achieve equilibrium sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through syringe filter (e.g., 0.45 µm) sampling2->sampling3 analysis1 Dilute filtered saturated solution sampling3->analysis1 analysis2 Analyze concentration (e.g., HPLC-UV) analysis1->analysis2 calc1 Calculate solubility from concentration and dilution factor analysis2->calc1 analysis3 Prepare calibration curve analysis3->analysis2

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this technical guide provides researchers with the necessary framework to address this data gap. By utilizing the provided physicochemical properties, qualitative data from analogous structures, and the detailed experimental protocol for the isothermal equilibrium method, researchers can confidently and accurately determine the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the broader scientific community, facilitating the advancement of research and development involving this promising chemical entity.

References

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While this chemical is available from various suppliers and possesses a defined chemical structure, there is currently no published research detailing its biological activity, pharmacological effects, or the signaling pathways it may influence.

This technical overview serves to consolidate the currently available information on this compound and to highlight the absence of data pertaining to its mechanism of action, which is a critical area for future research.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The structural information and basic properties that have been identified are summarized below.

PropertyValue
CAS Number 155790-01-5[1]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Synonyms 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1]
SMILES CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1]

Context from Structurally Similar Compounds

While direct experimental data on the target compound is unavailable, research on structurally related nitropyridine derivatives provides some context for potential areas of investigation. Pyridine-based compounds are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, anti-microbial, and anti-diabetic properties.[2] The presence of a nitro group and a bromine atom on the pyridine ring can influence a compound's binding affinity and specificity for molecular targets such as enzymes or receptors.[3]

For instance, derivatives of 2-amino-5-nitropyridine have been investigated for their potential as urease and chymotrypsin inhibitors.[4] Furthermore, nitropyridines serve as important precursors and intermediates in the synthesis of bioactive molecules, including kinase inhibitors.[4][5]

Hypothetical Workflow for Elucidating Mechanism of Action

Given the lack of existing data, a hypothetical experimental workflow for determining the mechanism of action of this compound would involve a multi-faceted approach. The following diagram illustrates a potential research pipeline.

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Mechanism Confirmation High-Throughput Screening High-Throughput Screening Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Genetic Screening (e.g., CRISPR) Genetic Screening (e.g., CRISPR) Phenotypic Screening->Genetic Screening (e.g., CRISPR) Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Target Validation Target Validation Mass Spectrometry->Target Validation Genetic Screening (e.g., CRISPR)->Target Validation Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Target Validation->Transcriptomics (RNA-seq) Proteomics Proteomics Target Validation->Proteomics Phosphoproteomics Phosphoproteomics Target Validation->Phosphoproteomics Pathway Elucidation Pathway Elucidation Transcriptomics (RNA-seq)->Pathway Elucidation In vitro Assays In vitro Assays Pathway Elucidation->In vitro Assays Proteomics->Pathway Elucidation Phosphoproteomics->Pathway Elucidation In vivo Models In vivo Models In vitro Assays->In vivo Models

Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

Currently, this compound is a chemical entity with a known structure but an unknown biological function. The absence of research into its mechanism of action presents an opportunity for novel investigations. Future research should focus on initial screening assays to identify any biological activity, followed by target identification and pathway analysis to elucidate its molecular mechanism. Such studies would be invaluable to researchers, scientists, and drug development professionals in determining the potential utility of this compound.

It is important to note that while some commercial suppliers list different CAS numbers for similar structures, the data presented here pertains to the specific isomer requested.[6][7] Researchers should exercise due diligence in sourcing this compound for any future studies.

References

The Role of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted nitropyridine that, while not extensively studied for its own biological activity, holds a significant position in medicinal chemistry as a versatile synthetic intermediate. This technical guide explores the role of this compound and the broader class of 2-amino-3-nitropyridines as crucial building blocks in the development of novel therapeutic agents. Due to the limited public data on the specific biological activity of this compound, this document will focus on its synthetic utility and the established biological relevance of the chemical scaffolds that can be derived from it and its close analogs. We will delve into the synthetic pathways where this and related compounds are employed and discuss the pharmacological potential of the resulting molecules, supported by data on analogous structures.

Introduction: The Significance of the Substituted 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged scaffold in drug design. The introduction of specific substituents, such as amino, nitro, and bromo groups, onto the pyridine core creates versatile chemical handles for further molecular elaboration.

Compounds belonging to the 2-amino-3-nitropyridine class are particularly valuable in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a point for further derivatization. The bromine atom, as seen in the title compound, offers a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. While direct biological data for this compound is scarce, its structural features strongly suggest its utility as a precursor for compounds with potential therapeutic applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 155790-01-5[2][3]
Molecular Formula C₇H₈BrN₃O₂[2]
Molecular Weight 246.06 g/mol [2]
Synonyms 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[2]

Note: Experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Role as a Synthetic Intermediate

The primary role of this compound in medicinal chemistry is that of a versatile building block. The functional groups on the pyridine ring allow for a variety of chemical transformations to generate a diverse library of compounds for biological screening.

G A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C C Nucleophilic Substitution of Bromo Group A->C e.g., Amines, Thiols D Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->D e.g., Boronic acids, Alkynes E Diaminopyridine Derivatives B->E G Novel Substituted Pyridines C->G H Biaryl Compounds D->H F Heterocyclic Ring Formation E->F I Potentially Bioactive Molecules F->I G->I H->I

Potential Therapeutic Applications of Derivatives

While data on the title compound is limited, the broader class of substituted 2-aminopyridines has been explored for a range of therapeutic targets. Derivatives synthesized from precursors like this compound could potentially exhibit similar activities.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The 2-amino-3-nitropyridine scaffold can be elaborated to generate potent inhibitors of various kinases involved in cancer and inflammatory diseases. For instance, 2-amino-4-methyl-5-nitropyridine has been used as a starting material for the synthesis of Janus kinase 2 (JAK2) inhibitors.[1]

Antiviral Agents

Substituted pyridines are also present in several antiviral drugs. The non-nucleoside reverse transcriptase inhibitor Atevirdine, which has been studied for the treatment of HIV, is synthesized from a 2-chloro-3-nitropyridine precursor, highlighting the utility of this chemical class in developing antiviral therapies.[4]

Antimicrobial and Other Activities

Derivatives of structurally similar compounds, such as (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, have been investigated for their antimicrobial and anticancer properties.[5] Furthermore, studies on pyridine derivatives synthesized via Suzuki cross-coupling from bromo-aminopyridine precursors have demonstrated anti-thrombolytic and biofilm inhibition activities.[6]

Experimental Protocols

Representative Synthesis of a Substituted 2-Aminopyridine Derivative

The following is a general procedure for a Suzuki cross-coupling reaction, a common method for derivatizing brominated pyridines. This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[6]

G A Start: 5-Bromo-aminopyridine derivative B Mix with Pd catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., 1,4-dioxane) A->B C Stir at room temperature under inert atmosphere B->C D Add arylboronic acid, base (e.g., K3PO4), and water C->D E Heat the reaction mixture (e.g., 85-95 °C) for several hours D->E F Cool the reaction and filter E->F G Work-up: Dilute with an organic solvent (e.g., ethyl acetate) and wash F->G H Purify the product (e.g., column chromatography) G->H I End: 5-Aryl-aminopyridine derivative H->I

Materials:

  • 5-Bromo-aminopyridine derivative (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium phosphate)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 5-bromo-aminopyridine derivative and the palladium catalyst in the organic solvent.

  • Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes.

  • Add the arylboronic acid, base, and water to the reaction mixture.

  • Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform an aqueous work-up to remove inorganic salts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain the desired 5-aryl-aminopyridine derivative.

Conclusion and Future Perspectives

This compound is a valuable, albeit understudied, molecule in the field of medicinal chemistry. Its primary significance lies in its potential as a versatile synthetic intermediate for the generation of diverse libraries of novel compounds. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for drug discovery programs.

Future research should focus on systematically exploring the synthetic derivatization of this compound and evaluating the resulting molecules for a broad range of biological activities. Given the established therapeutic relevance of the substituted 2-aminopyridine scaffold, it is plausible that derivatives of this compound could yield promising lead compounds for various diseases, including cancer, viral infections, and bacterial infections. The development of robust and scalable synthetic routes to this and related intermediates will be crucial for advancing this area of research.

References

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with the chemical formula C₇H₈BrN₃O₂. While commercially available, this compound is notably absent from peer-reviewed scientific literature, presenting a significant knowledge gap for researchers. This technical guide consolidates the available chemical and physical data from commercial suppliers and proposes a potential synthetic pathway based on established methodologies for analogous structures. Due to the lack of published research, this document cannot provide details on biological activities, signaling pathways, or specific experimental outcomes.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for handling, storage, and theoretical modeling of the compound.

PropertyValueSource
CAS Number 155790-01-5[1]
Molecular Formula C₇H₈BrN₃O₂[1][2]
Molecular Weight 246.06 g/mol [1][2]
Synonyms 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1]
SMILES CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1]
Purity ≥97%[1]
Storage Conditions 4°C, protect from light[1]
Computational Data

Computational models provide theoretical insights into the behavior of a molecule. The following data has been reported by chemical suppliers.

DescriptorValueSource
TPSA 68.06[1]
LogP 2.10242[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Hypothetical Synthesis

While no specific synthesis for this compound has been published, a plausible synthetic route can be inferred from established procedures for structurally similar compounds, such as other substituted bromonitropyridines. A potential multi-step synthesis could begin with the nitration and subsequent bromination of a suitable pyridine precursor, followed by nucleophilic substitution to introduce the methylamino group.

A possible precursor, 2-amino-4-methylpyridine, would first undergo nitration, followed by bromination. The resulting intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine, could then be methylated.

Proposed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-amino-4-methylpyridine

This step would likely involve the treatment of 2-amino-4-methylpyridine with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the introduction of a nitro group at the 3-position.

Step 2: Bromination of 2-amino-4-methyl-3-nitropyridine

The product from the nitration step would then be subjected to bromination. This could be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, leading to the formation of 2-amino-5-bromo-4-methyl-3-nitropyridine.

Step 3: N-methylation of 2-amino-5-bromo-4-methyl-3-nitropyridine

The final step would involve the selective methylation of the amino group. This could be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to yield the target compound, this compound.

It is crucial to emphasize that this is a theoretical pathway, and the specific reaction conditions, solvents, temperatures, and purification methods would require experimental optimization.

Hypothetical Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: N-methylation 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methyl-3-nitropyridine 2-amino-4-methyl-3-nitropyridine 2-amino-4-methylpyridine->2-amino-4-methyl-3-nitropyridine HNO₃/H₂SO₄ 2-amino-5-bromo-4-methyl-3-nitropyridine 2-amino-5-bromo-4-methyl-3-nitropyridine 2-amino-4-methyl-3-nitropyridine->2-amino-5-bromo-4-methyl-3-nitropyridine NBS Target_Compound 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine 2-amino-5-bromo-4-methyl-3-nitropyridine->Target_Compound CH₃I, Base

Caption: Hypothetical synthesis of this compound.

Biological Activity and Applications

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. Structurally related nitropyridine compounds have been investigated for a range of biological activities, but any extrapolation to the title compound would be purely speculative. Further research is required to determine its pharmacological profile.

Conclusion

This compound remains a chemical entity with a significant lack of characterization in the scientific literature. While its basic chemical and physical properties are available through commercial suppliers, there is a complete absence of published experimental data regarding its synthesis, reactivity, and biological function. The proposed synthetic route in this guide is hypothetical and based on established chemical principles for similar molecules. Researchers interested in this compound will need to undertake foundational research to establish its synthetic protocol and explore its potential applications in drug discovery and other scientific fields.

References

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific details regarding the initial discovery and documented biological activities of this particular compound are not extensively published, its structural relationship to the well-studied class of 2-amino-3-nitropyridines suggests its potential as a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. This document details the plausible synthetic pathways, chemical properties, and detailed experimental protocols for its preparation, based on established chemical literature for analogous compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-amino-3-nitropyridine scaffold being a particularly privileged structure. This framework serves as a crucial building block for a diverse range of therapeutic agents, including those targeting cancers, viral infections, and cardiovascular diseases. The strategic placement of the amino and nitro groups facilitates a variety of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. This compound (CAS No. 155790-01-5) is a derivative of this important class of compounds, featuring additional bromine and methyl substitutions that offer further opportunities for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.

While the history of this specific compound is not well-documented in publicly available literature, its synthesis can be logically inferred from established methodologies for the preparation of related 2-amino-3-nitropyridine derivatives. This guide aims to provide a detailed technical overview of its synthesis, properties, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below. This data has been aggregated from various chemical suppliers and computational models.

PropertyValueSource
CAS Number 155790-01-5
Molecular Formula C₇H₈BrN₃O₂
Molecular Weight 246.06 g/mol
Appearance Not specified (likely a solid)-
Purity ≥97% (typical)
Storage 4°C, protect from light
Topological Polar Surface Area (TPSA) 68.06 Ų
logP (calculated) 2.10242
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 2

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process commencing from the readily available starting material, 2-amino-4-methylpyridine. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination C 2-Amino-5-bromo-4-methyl-3-nitropyridine B->C Nitration D This compound C->D N-methylation

Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This initial bromination step can be achieved with high selectivity using N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol:

  • Under an ice bath, dissolve 2-amino-4-methylpyridine (1 equivalent) in dimethylformamide (DMF).

  • Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20°C for 8-10 hours, monitoring for completion using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will result in the precipitation of a brown solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Further purify the crude product by washing with acetonitrile, followed by filtration and drying to yield the desired 2-amino-5-bromo-4-methylpyridine.

ReactantMolar Eq.Notes
2-Amino-4-methylpyridine1.0Starting material
N-Bromosuccinimide (NBS)1.0Brominating agent
Dimethylformamide (DMF)-Solvent

Expected Yield: Approximately 80%

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The subsequent nitration of the brominated intermediate introduces the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

  • In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Slowly and portion-wise, add 2-amino-5-bromo-4-methylpyridine to the cooled acid mixture, ensuring the temperature is maintained below a critical threshold.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the mixture with a suitable base, such as an aqueous ammonia solution, to a pH of approximately 9.

  • Collect the yellow precipitate by filtration, wash with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-4-methyl-3-nitropyridine.

ReactantMolar Eq.Notes
2-Amino-5-bromo-4-methylpyridine1.0Starting material
Concentrated Nitric AcidExcessNitrating agent
Concentrated Sulfuric AcidExcessCatalyst and solvent

Note: The specific equivalents and reaction temperatures for this step on this particular substrate are not explicitly detailed in the available literature but can be adapted from similar procedures on related aminopyridines.

Step 3: Synthesis of this compound

The final step involves the N-methylation of the primary amino group. While a specific protocol for this exact substrate is not available, a general method for the N-alkylation of amines can be adapted.

Plausible Experimental Protocol:

  • To a stirred suspension of a suitable base, such as sodium hydride (NaH) (e.g., 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF, add 2-amino-5-bromo-4-methyl-3-nitropyridine (1 equivalent) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a period to allow for the formation of the corresponding anion.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (e.g., 1.1 equivalents), dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

ReactantMolar Eq. (Plausible)Notes
2-Amino-5-bromo-4-methyl-3-nitropyridine1.0Starting material
Sodium Hydride (NaH)1.2Base
Methyl Iodide (CH₃I)1.1Methylating agent
Anhydrous THF or DMF-Solvent

Note: This is a generalized protocol, and optimization of the base, methylating agent, solvent, and reaction temperature may be necessary to achieve a good yield and purity.

Potential Applications in Drug Discovery

The 2-amino-3-nitropyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitro group can be reduced to an amino group, which can then participate in the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines and can effectively target the ATP-binding site of various kinases.

Signaling_Pathway cluster_0 Kinase Signaling Cascade Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine (or its derivatives) Inhibitor->Kinase Inhibition

Figure 2: Potential mechanism of action for derivatives of the title compound as kinase inhibitors.

The presence of the bromine atom at the 5-position and the methyl group at the 4-position on the pyridine ring of this compound provide additional vectors for chemical modification. These sites can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's affinity and selectivity for specific kinase targets. The N-methyl group may also influence the compound's solubility, metabolic stability, and binding interactions within the target protein.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its specific discovery and biological profile remain to be fully elucidated in the public domain, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel bioactive compounds. The synthetic pathways and detailed experimental protocols outlined in this guide provide a solid foundation for researchers to prepare and further investigate this compound and its derivatives. Its potential as a scaffold for the development of new kinase inhibitors and other therapeutic agents warrants further exploration by the scientific community.

commercial suppliers of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its properties, commercial availability, and applications.

Chemical Properties and Identification

This compound is a halogenated and nitrated pyridine derivative. The presence of a bromo group, a nitro group, and two methyl groups on the pyridine ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identification of this compound and Related Compounds

PropertyThis compound5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
CAS Number 155790-01-5[1][2]1040682-46-9[3][4]
Molecular Formula C₇H₈BrN₃O₂[1][2]C₇H₈BrN₃O₂[4]
Molecular Weight 246.06 g/mol [1][2]246.06 g/mol [4]
Synonyms 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1]Not specified
InChI Key Not specifiedSZNVATVPNHSUOD-UHFFFAOYSA-N[4]
SMILES CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1]CN(C)c1ncc(Br)cc1--INVALID-LINK--=O[4]

Commercial Suppliers

A number of chemical suppliers offer this compound and its isomers for research and development purposes. The availability, purity, and quantity may vary among suppliers.

Table 2: Commercial Availability of this compound and Related Isomers

SupplierProduct NameCAS NumberPurityAdditional Information
ChemScene This compound155790-01-5≥97%[1]Offers custom synthesis and commercial production services.[1]
Sigma-Aldrich 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine1040682-46-9Not specifiedProduct is intended for early discovery research; buyer assumes responsibility for confirming identity and purity.
Fisher Scientific 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine1040682-46-9Not specifiedFor professional manufacturing, research laboratories, and industrial or commercial usage only.[3]
Chemsrc This compound155790-01-5Not specifiedSupplied by Shanghai Jizhi Biochemical Technology Co., Ltd.[2]
Chemspace 5-bromo-N,N-dimethyl-3-nitropyridin-2-amineNot specifiedNot specifiedLists 12 items from 10 suppliers.[4]
Matrix Scientific 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amineNot specifiedNot specifiedOffers custom synthesis, bulk quotations, and specialty packaging.[5]
Amerigo Scientific 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine1040682-46-9Not specifiedFor research use only; buyer assumes responsibility for confirming identity and purity.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary to the end-users. However, a general synthetic workflow can be conceptualized based on its structure.

Caption: Generalized synthetic workflow for this compound.

Application in Signaling Pathway Research

While specific signaling pathways involving this compound are highly context-dependent on the research it is used in, its structural motifs suggest potential applications in kinase inhibitor discovery. Many kinase inhibitors feature substituted pyridine cores.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Inhibitor 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine (or derivative) Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical role in inhibiting a generic kinase signaling pathway.

Logical Relationships in Drug Discovery

The utility of this compound in a drug discovery program can be illustrated through a logical flow diagram.

Drug_Discovery_Logic A Identify Target B Lead Identification A->B C Library Synthesis using 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine B->C D Screening & Hit Validation C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role as a building block in a typical drug discovery pipeline.

References

In-depth Technical Guide: Safety Profile of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for the research chemical 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. Due to the limited availability of a detailed, stand-alone Safety Data Sheet (SDS), this document synthesizes hazard information from various chemical suppliers and outlines the standard experimental protocols relevant to the identified risks. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.

Chemical and Physical Properties

IdentifierValue
IUPAC Name This compound
Synonym(s) 5-Bromo-4-methyl-2-methylamino-3-nitropyridine
CAS Number 155790-01-5[1]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Physical Form Solid

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of concern are oral ingestion, skin contact, eye contact, and inhalation. The available data from suppliers consistently indicates that it is an irritant and may be harmful if swallowed.

GHS Hazard Summary

The Globally Harmonized System (GHS) classification for this compound, based on aggregated supplier data, is summarized below.

GHS PictogramSignal WordHazard StatementsHazard Classifications
alt text
Warning H302: Harmful if swallowed.[2] H315: Causes skin irritation.[3][4][5] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[3][4][5][6] H335: May cause respiratory irritation.[3][4][5]Acute Toxicity, Oral (Category 4)[2] Skin Irritation (Category 2)[7] Eye Irritation (Category 2)[7] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[7]
Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeStatement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
P264Wash skin thoroughly after handling.[5][9]
P271Use only outdoors or in a well-ventilated area.[5][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][9]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9]
P319Get medical help if you feel unwell.[9]
P321Specific treatment (see supplemental first aid instruction on this label).[9]
P332 + P317If skin irritation occurs: Get medical help.[9]
P362 + P364Take off contaminated clothing and wash it before reuse.[9]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9]
P405Store locked up.[7][9]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[9][10]

Potential Toxicological Pathways and Experimental Protocols

While specific toxicological studies for this compound are not publicly available, its structure as a nitroaromatic amine suggests potential mechanisms of toxicity. The hazard classifications (irritation, sensitization) are determined through standardized experimental protocols.

Hypothesized Toxicity Pathway: Nitroaromatic Compound Metabolism

Nitroaromatic compounds can undergo metabolic activation, leading to cellular damage. A generalized pathway involves the reduction of the nitro group to form reactive intermediates that can induce oxidative stress.

G cluster_cell Cellular Environment Parent 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine (R-NO2) Nitroreductase Nitroreductase Enzymes (e.g., P450) Parent->Nitroreductase Metabolism Radical Nitro Anion Radical (R-NO2•-) Nitroreductase->Radical One-electron reduction Radical->Parent Reoxidation by O2 ROS Reactive Oxygen Species (ROS) (e.g., O2•-) Radical->ROS Generates Damage Oxidative Stress & Cellular Damage ROS->Damage Leads to G start Start: Select Dose Level admin Administer Compound Orally to 3 Animals (Typically Rats) start->admin observe Observe for 14 Days: Mortality & Clinical Signs admin->observe decision1 Mortality Observed? observe->decision1 stop Stop Test: Classify Hazard decision1->stop Yes next_dose Proceed to Next Dose Level (Lower or Higher) decision1->next_dose No next_dose->admin G start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Topically Apply Test Chemical to Tissue Surface start->apply incubate Incubate for a Defined Period (e.g., 60 min) apply->incubate rinse Rinse and Transfer to Fresh Medium incubate->rinse culture Post-incubation Culture (e.g., 42 hours) rinse->culture viability Assess Tissue Viability (e.g., MTT Assay) culture->viability classify Classify Irritation Potential Based on Viability Percentage viability->classify G cluster_ppe Required PPE cluster_handling Handling Protocol Gloves Nitrile Gloves Coat Lab Coat Goggles Safety Goggles/ Face Shield Assess Assess Risks UseHood Use in Chemical Fume Hood Assess->UseHood AvoidDust Avoid Dust Generation UseHood->AvoidDust Wash Wash Hands After Use AvoidDust->Wash

References

In-Depth Technical Guide: Handling and Storage of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the handling, storage, and safety precautions for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly Nrf2 regulators. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and data for structurally similar compounds. This information should be used as a guideline, and it is recommended to consult supplier-specific data when available.

PropertyValueSource/Notes
CAS Number 155790-01-5ChemScene[1]
Molecular Formula C₇H₈BrN₃O₂ChemScene[1]
Molecular Weight 246.06 g/mol ChemScene[1]
Appearance Yellow SolidHoffman Fine Chemicals (for a similar compound)[2]
Melting Point 148 to 151 °CHoffman Fine Chemicals (for a similar compound)[2]
Boiling Point 327.6 ± 37.0 °C (Predicted)Hoffman Fine Chemicals (for a similar compound)[2]
Density 1.690 ± 0.06 g/cm³ (Predicted)Hoffman Fine Chemicals (for a similar compound)[2]
Solubility Limited solubility in water; more soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.Guidechem (for a similar compound)[3]
Storage Temperature 4°C, protect from light. Can also be stored at room temperature in a dark, inert atmosphere.ChemScene[1], Generic Supplier Data[4]

Safety and Hazard Information

This compound should be handled with care, following standard laboratory safety procedures. The hazard classifications are based on data for structurally related compounds.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

  • P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage Guidelines

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place. Recommended storage is at 4°C, protected from light.[1]

  • For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following is a representative experimental protocol for a reaction involving this compound, as described in patent literature.

Reduction of this compound

This protocol describes the reduction of the nitro group to an amino group, a common transformation for this class of compounds.

Materials:

  • This compound

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (2.0 g, 8.13 mmol) in ethanol (20 mL) at ambient temperature, add tin(II) chloride dihydrate (7.336 g, 32.5 mmol).

  • Heat the reaction mixture at 70°C for 2 hours.

  • After cooling, evaporate the solvent.

  • Add saturated NaHCO₃ solution until the pH reaches 7.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Application in Drug Discovery: Nrf2 Pathway

This compound serves as an important intermediate in the synthesis of Nrf2 (NF-E2-related factor 2) regulators. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Keap1->Ub E3 Ligase Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Ub->Proteasome Nrf2_n Nrf2 ARE ARE Genes Antioxidant Response Genes ARE->Genes transcription Intermediate 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine Nrf2_Activator Nrf2 Activator (Synthesized from Intermediate) Intermediate->Nrf2_Activator synthesis Nrf2_Activator->Keap1 inhibits binding to Nrf2 Nrf2_n->ARE

Caption: Nrf2 signaling pathway and the role of synthesized activators.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using this compound as a starting material in a chemical synthesis.

experimental_workflow start Start: Weighing dissolution Dissolution (e.g., in Ethanol) start->dissolution reagent_add Addition of Reagents (e.g., SnCl2·2H2O) dissolution->reagent_add reaction Reaction (e.g., Heating at 70°C) reagent_add->reaction workup Aqueous Workup (pH adjustment, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (e.g., NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for chemical synthesis.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the SDS and other relevant safety literature before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective N-methylation of this intermediate to yield the target compound.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N-Methylation cluster_3 Final Product 2-amino-4-methylpyridine 2-Amino-4-methylpyridine 2-amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine 2-amino-4-methylpyridine->2-amino-5-bromo-4-methylpyridine NBS, DMF 2-amino-5-bromo-4-methyl-3-nitropyridine 2-Amino-5-bromo-4-methyl-3-nitropyridine 2-amino-5-bromo-4-methylpyridine->2-amino-5-bromo-4-methyl-3-nitropyridine HNO3, H2SO4 Final_Product This compound 2-amino-5-bromo-4-methyl-3-nitropyridine->Final_Product HCHO, NaBH4

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylpyridine108.1410.0 g92.5 mmol
N-Bromosuccinimide (NBS)177.9816.4 g92.5 mmol
N,N-Dimethylformamide (DMF)-100 mL-
Deionized Water-500 mL-
Acetonitrile-100 mL-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.

  • A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with an additional 100 mL of cold deionized water.

  • To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.

Quantitative Data:

ProductAppearanceYieldMelting Point (°C)
2-Amino-5-bromo-4-methylpyridineOff-white to pale yellow solid~85%98-102
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromo-4-methylpyridine187.0410.0 g53.5 mmol
Concentrated Sulfuric Acid (98%)-50 mL-
Fuming Nitric Acid (>90%)-4.5 mL~107 mmol
Ice-500 g-
Ammonium Hydroxide (28-30%)-As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/salt bath

  • Large beaker (1 L)

  • Büchner funnel and filter flask

Procedure:

  • Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the sulfuric acid to 0-5 °C in an ice/salt bath.

  • Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring until all the solid has dissolved.

  • Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data:

ProductAppearanceYieldMelting Point (°C)
2-Amino-5-bromo-4-methyl-3-nitropyridineYellow solid~75%208-212
Step 3: Synthesis of this compound

This final step involves the N-methylation of the amino group via reductive amination.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromo-4-methyl-3-nitropyridine232.045.0 g21.5 mmol
Formaldehyde (37% in H₂O)30.031.9 mL~23.7 mmol
Sodium Borohydride (NaBH₄)37.830.90 g23.7 mmol
Methanol-100 mL-
Deionized Water-200 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g, 21.5 mmol) in methanol (100 mL).

  • Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution. Control the addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Quantitative Data:

ProductAppearanceYieldPurity (by HPLC)
This compoundYellow to orange solid~70%>95%

Logical Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_step3 Step 3: N-Methylation S1_Start Dissolve 2-amino-4-methylpyridine in DMF S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_Add_NBS Add NBS solution dropwise S1_Cool->S1_Add_NBS S1_React Stir at RT for 2h S1_Add_NBS->S1_React S1_Workup Pour into ice water S1_React->S1_Workup S1_Filter Filter and wash solid S1_Workup->S1_Filter S1_Purify Wash with acetonitrile and dry S1_Filter->S1_Purify S1_Product 2-Amino-5-bromo-4-methylpyridine S1_Purify->S1_Product S2_Start Dissolve intermediate in H2SO4 at 0-5 °C S1_Product->S2_Start S2_Add_HNO3 Add fuming HNO3 dropwise S2_Start->S2_Add_HNO3 S2_React Stir at 0-5 °C then RT S2_Add_HNO3->S2_React S2_Workup Pour onto ice S2_React->S2_Workup S2_Neutralize Neutralize with NH4OH S2_Workup->S2_Neutralize S2_Filter Filter and wash solid S2_Neutralize->S2_Filter S2_Dry Dry under vacuum S2_Filter->S2_Dry S2_Product 2-Amino-5-bromo-4-methyl-3-nitropyridine S2_Dry->S2_Product S3_Start Dissolve intermediate in Methanol S2_Product->S3_Start S3_Add_HCHO Add Formaldehyde, stir S3_Start->S3_Add_HCHO S3_Cool Cool to 0-5 °C S3_Add_HCHO->S3_Cool S3_Add_NaBH4 Add NaBH4 portion-wise S3_Cool->S3_Add_NaBH4 S3_React Stir at RT for 2h S3_Add_NaBH4->S3_React S3_Concentrate Remove Methanol S3_React->S3_Concentrate S3_Extract Extract with Ethyl Acetate S3_Concentrate->S3_Extract S3_Purify Column Chromatography S3_Extract->S3_Purify S3_Product This compound S3_Purify->S3_Product

Caption: Detailed workflow for the synthesis of this compound.

References

Multi-Step Synthesis of Aminopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery.[1][2][3] Their versatile scaffold is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5] Aminopyridines primarily function by blocking voltage-gated potassium channels in a dose-dependent manner.[4][6] This document provides detailed application notes and protocols for the multi-step synthesis of these valuable derivatives, focusing on established and efficient methodologies.

Synthetic Methodologies

Several robust methods exist for the synthesis of aminopyridine derivatives. The most prominent and widely applied include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, as well as various multi-component reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[7][8] This reaction is highly valued for its functional group tolerance and broad substrate scope, enabling the coupling of a wide variety of amines with aryl halides.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines [9]

  • To a sealed tube, add the 2-bromopyridine derivative (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.04-0.10 equiv.), and a base such as sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv.).

  • Add an anhydrous solvent, typically toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MethylaminePd(OAc)₂/dpppNaOt-BuToluene8014>95[9]
2CyclopropylaminePd(OAc)₂/dpppNaOt-BuToluene801492[9]
3MorpholinePd₂(dba)₃/BINAPNaOt-BuToluene1001885-95[8]
4AnilinePd(OAc)₂/XPhosK₃PO₄t-BuOH1101280-90[10]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[11] This method is particularly useful for the coupling of aryl halides with amines, alcohols, and thiols.[11][12] Microwave-assisted Ullmann condensations have been shown to significantly reduce reaction times.[13]

Experimental Protocol: Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids [13]

  • In a reaction vessel, combine the 2-aminopyridine derivative (1.0 equiv.), 2-chlorobenzoic acid (1.0 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and a catalytic amount of copper(I) iodide (CuI) (0.1 equiv.).

  • The reaction is performed in a solvent-free ("dry media") condition.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 400 W) for a short duration (typically 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the residue by column chromatography.

Table 2: Representative Data for Ullmann Condensation

EntryAryl HalideAmineCatalystBaseTemp (°C)TimeYield (%)Reference
12-Chlorobenzoic acid2-AminopyridineCuIK₂CO₃MW (400W)5-15 min70-90[13]
2IodobenzeneAnilineCuI/phenanthrolineK₂CO₃12024 h60-80[11]
34-ChloronitrobenzenePhenolCuKOH>210Several hoursHigh[11]
Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to synthesize complex molecules like aminopyridines in a single step from simple starting materials.[2] These reactions are often environmentally friendly, minimizing waste and simplifying purification procedures.[2][14]

Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridines [5][15]

  • In a suitable reaction vessel, mix the enaminone (1.0 equiv.), malononitrile (1.0 equiv.), and the primary amine (1.0 equiv.).

  • The reaction is typically carried out under solvent-free conditions.

  • Heat the mixture at 80 °C for approximately 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product often crystallizes directly from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the product with a cold solvent, such as ethanol, and dry under vacuum.

Table 3: Representative Data for Multi-Component Synthesis of 2-Aminopyridines

EntryAldehyde/KetoneActive Methylene CompoundAmine SourceCatalyst/SolventTime (h)Yield (%)Reference
1EnaminoneMalononitrileBenzylamineSolvent-free385-95[5][15]
2BenzylidenemalononitrileMalononitrileBenzylamineEthanolRoom Temp.88[14]
3Acetophenone derivativeMalononitrileAmmonium carbonateSolvent-freeRoom Temp.High[14]

Visualized Workflows and Pathways

Logical Workflow for Aminopyridine Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of aminopyridine derivatives.

cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Aryl Halide / Pyridine Derivative E Combine Reactants A->E B Amine / Amine Source B->E C Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring (Conventional or Microwave) E->F G Monitor Progress (TLC/LC-MS) F->G H Quenching G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L M Final Aminopyridine Derivative L->M

Caption: Generalized workflow for the synthesis of aminopyridine derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Catalytic Cycle pd0 Pd(0)Ln oa_complex [Ar-Pd(II)-X]Ln pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)-NHR'R'']Ln oa_complex->amine_adduct Amine Coordination (R'R''NH) amine_adduct->pd0 Reductive Elimination product Ar-NR'R'' amine_adduct->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Potential Signaling Pathway Inhibition by Aminopyridine Derivatives

Aminopyridines are known to modulate the activity of various enzymes and ion channels. The following diagram depicts a simplified representation of their inhibitory action, for instance, on potassium channels, a mechanism relevant in neurological applications.[4][6]

AP Aminopyridine Derivative KC Voltage-Gated Potassium Channel AP->KC Blocks AP_Action Prolonged Action Potential AP->AP_Action Efflux K+ Efflux KC->Efflux Mediates Repol Membrane Repolarization Efflux->Repol Causes Repol->AP_Action Inhibition leads to

Caption: Inhibition of potassium channels by aminopyridine derivatives.

Conclusion

The synthetic routes detailed in these application notes, including the Buchwald-Hartwig amination, Ullmann condensation, and multi-component reactions, provide a versatile toolkit for researchers in the synthesis of diverse aminopyridine derivatives. The choice of method will depend on the specific substrate, desired scale, and available resources. These compounds will continue to be of high interest in drug discovery programs targeting a wide range of diseases.[4][16]

References

The Strategic Utility of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic intermediate 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5) represents a versatile and highly valuable scaffold for the construction of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors.[1] Its unique substitution pattern, featuring a reactive bromine atom, a nitro group amenable to transformation, and strategically placed methyl and methylamino moieties, offers a powerful toolkit for medicinal chemists to explore structure-activity relationships and develop potent and selective therapeutic agents.

This intermediate is particularly relevant in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for drug development. The pyridine core of this compound serves as a key pharmacophore, with the various substituents allowing for fine-tuning of binding affinity and selectivity.

Key Synthetic Transformations and Applications

The primary utility of this compound lies in its capacity to undergo a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and reduction of the nitro group. These reactions enable the introduction of diverse molecular fragments, facilitating the synthesis of extensive compound libraries for biological screening.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily displaced via Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is fundamental for building the core structures of many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids (Adapted from a similar procedure)

This protocol is adapted from the established synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium phosphate (2.3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine.

Quantitative Data (Expected):

ParameterValue
Yield 60-90% (Varies with arylboronic acid)
Purity >95% (after chromatography)
Reduction of the Nitro Group

The nitro group at the 3-position can be efficiently reduced to a primary amine, which serves as a crucial handle for further functionalization, such as amide bond formation to introduce side chains that can interact with specific residues in the target kinase.

Experimental Protocol: Reduction of the Nitro Group to an Amine (Adapted from a similar procedure)

This protocol is based on the well-established reduction of related bromo-nitro-pyridines.[3]

Materials:

  • 5-Aryl-N,4-dimethyl-3-nitropyridin-2-amine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine in a mixture of 95% ethanol and water.

  • Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-aryl-N,4-dimethylpyridin-2,3-diamine.

Quantitative Data (Expected):

ParameterValue
Yield 70-95%
Purity >90% (often used crude in the next step)

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The resulting 5-aryl-N,4-dimethylpyridin-2,3-diamine is a key intermediate in the synthesis of potent BTK inhibitors. The vicinal diamine functionality can be cyclized with various reagents to form fused heterocyclic systems, such as imidazopyridines, which are common scaffolds in kinase inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of a potential BTK inhibitor using this compound as a starting material.

G A 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 5-Aryl-N,4-dimethyl- 3-nitropyridin-2-amine B->C D Nitro Group Reduction (e.g., Fe/HCl) C->D Step 2 E 5-Aryl-N,4-dimethyl- pyridin-2,3-diamine D->E F Cyclization (e.g., with a carboxylic acid derivative) E->F Step 3 G Fused Imidazopyridine Core F->G H Further Functionalization G->H Step 4 I Potential BTK Inhibitor H->I

Caption: Synthetic workflow for a potential BTK inhibitor.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.

Pyridine-based inhibitors, synthesized from intermediates like this compound, are designed to bind to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB_NFAT NF-κB / NFAT PKC_Ca->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_NFAT->Gene_Expression Inhibitor Pyridine-based BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and inhibitor action.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery, particularly for the development of targeted kinase inhibitors. Its versatile reactivity allows for the efficient construction of diverse molecular scaffolds, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and understanding of its application in targeting pathways like the BTK signaling cascade provide a solid foundation for researchers and scientists in the ongoing quest for novel and effective therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of a bromine atom on the pyridine ring allows for the introduction of a wide range of substituents through various cross-coupling methodologies.

The electron-withdrawing nitro group and the electron-donating amino and methyl groups on the pyridine ring influence the reactivity of the C-Br bond.[1] This electronic environment makes the substrate amenable to several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures.[2][3][4]

Applications in Drug Discovery

Substituted nitropyridines are crucial intermediates in the development of a diverse array of biologically active molecules.[5] The functionalization of the this compound core via cross-coupling reactions can lead to the synthesis of novel compounds for screening in various therapeutic areas. The resulting derivatives can be further elaborated to generate libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Representative Reaction Conditions

The following tables summarize generalized conditions for key palladium-catalyzed cross-coupling reactions with this compound. These conditions are adapted from protocols for structurally similar bromopyridine derivatives and serve as a starting point for optimization.[6][7][8]

Table 1: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)85-9512-18
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018

Table 2: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene100-11016-24
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane10018-24
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF6516

Table 3: Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)-CuI (5)Et₃N (2.0)DMF804-6
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)-CuI (5)Et₃N (2.0)THFRT12-24
3TrimethylsilylacetylenePd(PPh₃)₄ (5)-CuI (10)i-Pr₂NEt (2.0)Toluene6012

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[9]

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[5]

  • Under a positive pressure of inert gas, add the palladium catalyst.[9]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[6]

  • Stir the reaction mixture vigorously and heat to 85-95 °C.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.[7]

  • Add anhydrous toluene via syringe.[7]

  • Add the amine to the reaction mixture.

  • Degas the mixture by three vacuum-backfill cycles with argon.[7]

  • Heat the reaction to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[2]

  • Add anhydrous DMF and triethylamine via syringe.[10]

  • Add the terminal alkyne dropwise to the stirring mixture.[2]

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

G Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation (Suzuki, Stille) or Ligand Exchange (Buchwald-Hartwig) or Alkyne Coordination (Sonogashira) PdII->Trans PdII_R R-Pd(II)-R' Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Reagent R'-M Reagent->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Cross-Coupling Setup 1. Reaction Setup (Substrate, Reagent, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Addition 3. Add Catalyst, Ligand, and Solvent Inert->Addition Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyridine core, substituted with a bromine atom, a nitro group, and two amino groups, presents multiple reaction sites for synthetic elaboration. The electron-deficient nature of the 3-nitropyridine ring system particularly activates the C5 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a versatile platform for the synthesis of novel substituted aminopyridine derivatives.

These application notes provide an overview of the nucleophilic substitution reactions of this compound, offering detailed experimental protocols for reactions with various classes of nucleophiles. The information is intended to guide researchers in the strategic design and execution of synthetic routes to novel compounds with potential applications in drug discovery and development.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The key reactivity of this compound in the context of this document is its susceptibility to nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group.

dot

Caption: General mechanism of SNAr on this compound.

Synthesis of Starting Material: this compound

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

  • Materials: 2-Amino-5-bromopyridine, Sulfuric acid (sp. gr. 1.84), Nitric acid (95%), Ice, 40% Sodium hydroxide solution.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, and immersed in an ice bath, add 500 mL of sulfuric acid.

    • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.[1]

    • Dropwise, add 26 mL (0.57 mole) of 95% nitric acid while maintaining the temperature at 0°C.[1]

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.[1]

    • Cool the reaction mixture and pour it onto 5 L of ice.

    • Neutralize the mixture with approximately 1350 mL of 40% sodium hydroxide solution.[1]

    • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are free of sulfate.[1]

Subsequent N-methylation of the amino group at the 2-position would yield the target compound. This can typically be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Nucleophilic Substitution with Amines

The displacement of the 5-bromo substituent with various primary and secondary amines is a key transformation for generating libraries of novel aminopyridine derivatives. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are viable methods.

Protocol 2: General Procedure for SNAr with Amines

This protocol is based on general procedures for SNAr reactions on activated halopyridines.

  • Materials: this compound, primary or secondary amine (1.2-2.0 equivalents), a base such as K2CO3 or triethylamine (2.0 equivalents), and a polar aprotic solvent such as DMSO or DMF.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent), the amine (1.2-2.0 equivalents), and the base (2.0 equivalents).

    • Add the solvent (e.g., DMSO) to achieve a concentration of approximately 0.1-0.5 M.

    • Heat the reaction mixture to 80-120°C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

For less reactive amines or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[3][4][5]

  • Materials: this compound, primary or secondary amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the this compound (1.0 equivalent), amine (1.2 equivalents), base (1.5-2.0 equivalents), palladium catalyst, and ligand to a dry Schlenk tube.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite, washing with the organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

dot

Caption: Workflow for amination reactions.

Nucleophilic Substitution with Thiols and Alkoxides

Similar to amines, thiols and alkoxides are effective nucleophiles for the displacement of the 5-bromo substituent. Thiols are generally excellent nucleophiles for SNAr reactions.[6]

Protocol 4: General Procedure for SNAr with Thiols

  • Materials: this compound, thiol (1.1 equivalents), a base such as K2CO3 or NaH (1.2 equivalents), and a polar aprotic solvent like DMF or THF.

  • Procedure:

    • If using NaH, suspend it in the solvent in a flask under an inert atmosphere and cool to 0°C. Add the thiol dropwise and stir for 30 minutes to form the thiolate.

    • Add the this compound to the solution of the thiolate. If using a weaker base like K2CO3, add all reagents at the beginning.

    • Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 5: General Procedure for SNAr with Alkoxides

  • Materials: this compound, alcohol (as solvent or in excess), and a strong base such as NaH or KOtBu (1.2 equivalents).

  • Procedure:

    • In a flask under an inert atmosphere, add the alcohol and the base. Stir until the base dissolves to form the alkoxide.

    • Add the this compound.

    • Heat the reaction mixture to reflux and stir for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction, neutralize with a weak acid (e.g., NH4Cl solution), and remove the excess alcohol under reduced pressure.

    • Extract the residue with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

Data Presentation

The following table summarizes the expected reaction conditions for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions in the literature. Yields are estimates and will vary depending on the specific substrate and reaction optimization.

Nucleophile ClassReaction TypeTypical ConditionsExpected Yield
Primary/Secondary AminesSNArK2CO3, DMSO, 80-120°C, 4-24hModerate to Good
Primary/Secondary AminesBuchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, Toluene, 80-110°C, 12-24hGood to Excellent
ThiolsSNArK2CO3 or NaH, DMF, RT-80°C, 2-12hGood to Excellent
AlkoxidesSNArNaH or KOtBu, corresponding alcohol, Reflux, 6-24hModerate to Good

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wide array of novel substituted aminopyridine derivatives. The choice between traditional SNAr and palladium-catalyzed methods will depend on the nature of the nucleophile and the desired reaction efficiency. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Note and Protocol for the Purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This application note outlines the necessary materials, equipment, and a detailed step-by-step procedure for achieving high purity of the target compound.

Introduction

This compound is a substituted nitropyridine derivative. The presence of a basic dimethylamino group, a polar nitro group, and a bromine atom gives the molecule unique chemical properties. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, isomers, and other by-products. Column chromatography is a reliable and widely used method for the purification of such organic compounds. This protocol is designed to provide a starting point for the development of a robust purification method for this compound.

Experimental Protocol

This protocol is intended for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane, HPLC grade

    • Triethylamine (optional, for basic compounds)

  • Equipment:

    • Glass chromatography column

    • Separatory funnel (for solvent reservoir)

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Beakers, flasks, and other standard laboratory glassware

    • Cotton or glass wool

    • Sand

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Visualize the separated spots under a UV lamp.

  • The ideal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities. Due to the basicity of the amine, streaking might be observed. If so, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.

Column Preparation
  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (about 1 cm) of sand over the plug.

  • Weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).

  • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 g) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully add the solution to the top of the column using a pipette, ensuring not to disturb the silica bed.

Elution and Fraction Collection
  • Begin the elution with the low-polarity mobile phase determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is as follows:

    • 200 mL of 95:5 Hexane/Ethyl Acetate

    • 200 mL of 90:10 Hexane/Ethyl Acetate

    • 400 mL of 80:20 Hexane/Ethyl Acetate

    • Continue to increase the polarity as needed based on TLC monitoring of the fractions.

  • Collect the eluate in fractions of 15-20 mL.

  • Monitor the separation by performing TLC on the collected fractions.

  • Combine the fractions containing the pure product.

Post-Purification
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the key parameters and expected results for the purification of this compound.

ParameterValue
Crude Sample Weight 1.0 g
Silica Gel Weight 50 - 100 g
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate (Gradient)
Initial Eluent 95:5 Hexane / Ethyl Acetate
Final Eluent 70:30 Hexane / Ethyl Acetate (or as needed)
TLC Rf of Pure Product ~0.25 (in 80:20 Hexane / Ethyl Acetate)
Expected Yield 60 - 80% (dependent on crude purity)
Final Purity >98% (as determined by HPLC/NMR)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification tlc TLC Analysis (Determine Mobile Phase) pack_column Column Packing (Silica Gel Slurry) tlc->pack_column Optimal solvent system load_sample Sample Loading (Dry Loading) pack_column->load_sample elution Gradient Elution (Hexane/Ethyl Acetate) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions monitor TLC Monitoring of Fractions collect_fractions->monitor monitor->elution Adjust gradient combine Combine Pure Fractions monitor->combine Pure fractions identified evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate analyze Purity & Yield Analysis (HPLC, NMR) evaporate->analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed streaking Streaking on TLC/Column start->streaking no_separation Poor/No Separation start->no_separation low_yield Low Yield start->low_yield add_base Add Triethylamine (0.1-1%) to Mobile Phase streaking->add_base change_stationary_phase Use Alumina or Amino-functionalized Silica streaking->change_stationary_phase change_gradient Adjust Gradient Slope (more shallow) no_separation->change_gradient check_fractions Re-check All Fractions by TLC low_yield->check_fractions

Caption: Troubleshooting guide for common column chromatography issues.

Application Notes and Protocols for the Recrystallization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine via recrystallization. The methodologies outlined are based on established principles for the purification of substituted nitropyridines and related heterocyclic compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical research and development. The purity of this compound is critical for its use in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system at varying temperatures. This protocol offers a systematic approach to developing an effective recrystallization procedure for this specific molecule.

Principles of Recrystallization

The fundamental principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts or have different solubility profiles, ideally remain in the solution. The purified crystals are then isolated by filtration.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature but readily at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the target compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

For compounds like substituted nitropyridines, common solvents for recrystallization include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone, ethyl methyl ketone), and aqueous mixtures of these solvents.[1][2]

Experimental Protocols

Solvent Screening

A preliminary small-scale solvent screening is essential to identify an appropriate solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, water)

  • Heating apparatus (e.g., hot plate, sand bath, or heating mantle)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise (starting with ~0.5 mL).

  • Observe the solubility at room temperature. A suitable solvent should show low solubility.

  • Gently heat the test tubes with agitation to the boiling point of the solvent and continue to add solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid.

  • Based on these observations, select the most suitable solvent or a solvent pair for the larger-scale recrystallization. For a two-solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should not (the "bad" solvent).

Single-Solvent Recrystallization Protocol

This protocol is applicable when a single suitable solvent has been identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating apparatus

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Two-Solvent Recrystallization Protocol

This method is useful when no single solvent is ideal.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble.

  • A "bad" solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent.

  • Standard recrystallization glassware as listed above.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.

Data Presentation

The following table summarizes representative data for the recrystallization of this compound. Note that these values are illustrative and should be optimized for specific experimental conditions.

ParameterSingle-Solvent (Ethanol)Two-Solvent (Ethanol/Water)
Crude Sample Purity ~90%~90%
Solvent(s) EthanolEthanol and Water
Approx. Solvent Volume 15-20 mL per gram of crude~10 mL Ethanol, then add Water
Dissolution Temperature ~78 °C (Boiling Point)~78 °C
Crystallization Temp. Room temp., then 0-4 °CRoom temp., then 0-4 °C
Typical Recovery Yield 75-85%80-90%
Purity after Recrystallization >98%>98.5%

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization processes.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization ss_start Start with Crude Compound ss_dissolve Dissolve in Minimal Hot Solvent ss_start->ss_dissolve ss_hot_filter Hot Filtration (Optional) ss_dissolve->ss_hot_filter ss_cool Slow Cooling & Crystallization ss_hot_filter->ss_cool ss_collect Collect Crystals (Vacuum Filtration) ss_cool->ss_collect ss_wash Wash with Cold Solvent ss_collect->ss_wash ss_dry Dry Purified Crystals ss_wash->ss_dry ss_end Pure Compound ss_dry->ss_end

Caption: Workflow for Single-Solvent Recrystallization.

Two_Solvent_Recrystallization_Workflow cluster_two Two-Solvent Recrystallization ts_start Start with Crude Compound ts_dissolve Dissolve in Minimal Hot 'Good' Solvent ts_start->ts_dissolve ts_add_bad Add 'Bad' Solvent until Turbid ts_dissolve->ts_add_bad ts_clarify Add 'Good' Solvent to Clarify ts_add_bad->ts_clarify ts_cool Slow Cooling & Crystallization ts_clarify->ts_cool ts_collect Collect Crystals (Vacuum Filtration) ts_cool->ts_collect ts_wash Wash with Cold Solvent Mixture ts_collect->ts_wash ts_dry Dry Purified Crystals ts_wash->ts_dry ts_end Pure Compound ts_dry->ts_end

References

Application of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine as a key intermediate in the synthesis of novel kinase inhibitors. While direct literature on this specific reagent is emerging, its structural motifs suggest a potent role in developing next-generation therapeutics.

The strategic placement of the bromo, nitro, and dimethylamino groups on the pyridine core of this compound offers a versatile platform for chemical modification. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group can be readily reduced to a primary amine, providing a crucial site for further elaboration and the construction of fused heterocyclic systems, which are common scaffolds in many kinase inhibitors. The existing N,4-dimethyl groups can provide steric and electronic properties that may enhance binding affinity and selectivity for the target kinase.

Proposed Synthetic Application in Kinase Inhibitor Scaffolds

Based on the reactivity of analogous bromo-nitropyridine compounds, this compound is a promising starting material for the synthesis of various kinase inhibitor scaffolds, including but not limited to pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines. These core structures are known to interact with the ATP-binding site of numerous kinases.

A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling at the 5-position to introduce a desired aryl or heteroaryl group. This is followed by the reduction of the nitro group to an amine, which can then undergo cyclization to form a fused heterocyclic system, a common feature in many potent kinase inhibitors.

Quantitative Data of Kinase Inhibitors from Analogous Precursors

To provide a framework for the potential efficacy of inhibitors derived from this compound, the following table summarizes the inhibitory activities of kinase inhibitors synthesized from structurally related bromo-nitropyridine precursors.

Precursor CompoundTarget Kinase(s)IC50 (nM)
5-Bromo-2-nitropyridine derivativeVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74 (Pazopanib)
2-Amino-4-bromo-3-nitropyridine derivativeRAF, MEK, ERK (Hypothetical)Data not available
2-Amino-5-bromo-4-methylpyridine derivativePolo-like kinase 4 (PLK4)Data not available

Experimental Protocols

The following are detailed protocols for the proposed synthetic application of this compound in the synthesis of a generic kinase inhibitor.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Xantphos (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Add palladium(II) acetate and Xantphos to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine intermediate.

Protocol 2: Reduction of the Nitro Group

Materials:

  • 5-Aryl-N,4-dimethyl-3-nitropyridin-2-amine (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine intermediate and ethanol.

  • Prepare a solution of ammonium chloride in water and add it to the reaction mixture.

  • Add iron powder portion-wise with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-aryl-N4,4-dimethylpyridin-2,3-diamine. This product may be used in the next step without further purification.

Protocol 3: Cyclization to form a Fused Heterocyclic Kinase Inhibitor Scaffold

Materials:

  • 5-Aryl-N4,4-dimethylpyridin-2,3-diamine (1.0 eq)

  • A suitable cyclizing agent (e.g., a carboxylic acid, aldehyde, or their derivative)

  • Acid or base catalyst (if required)

  • High-boiling point solvent (e.g., acetic acid, DMF, or Dowtherm A)

Procedure:

  • To a reaction vessel, add the 5-aryl-N4,4-dimethylpyridin-2,3-diamine and the chosen solvent.

  • Add the cyclizing agent and any necessary catalyst.

  • Heat the reaction mixture to a high temperature (120-200 °C), depending on the cyclizing agent and solvent used.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway that could be targeted by inhibitors synthesized from this compound.

G cluster_0 Synthesis Workflow A 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C 5-Aryl-N,4-dimethyl- 3-nitropyridin-2-amine B->C D Nitro Group Reduction (e.g., with Fe/NH4Cl) C->D E 5-Aryl-N4,4-dimethyl- pyridin-2,3-diamine D->E F Cyclization (with e.g., Carboxylic Acid) E->F G Fused Heterocyclic Kinase Inhibitor F->G G cluster_1 Generic Kinase Signaling Pathway Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Extracellular->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor

Application Notes and Protocols for the Development of Bioactive Molecules from 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential as a scaffold for the development of novel bioactive molecules. Its structure, featuring a bromine atom, a nitro group, and an amine, offers multiple reaction sites for chemical modification. The presence of the nitropyridine core is significant, as many nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of derivative compounds, their characterization, and evaluation of their biological activity.

Section 1: Synthetic Strategies and Derivatization

The chemical structure of this compound allows for several derivatization strategies to create a library of new chemical entities. The primary reaction handles are the bromine atom, which can be substituted via cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a new site for functionalization.

Suzuki Cross-Coupling for Aryl and Heteroaryl Derivatives

The bromine atom at the 5-position can be readily displaced by various aryl and heteroaryl boronic acids through a Palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a wide range of substituents, which can modulate the compound's steric and electronic properties, and thus its biological activity.[3]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • To a reaction vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, K₂CO₃ (2.0 eq), and a suitable solvent system like a mixture of 1,4-dioxane and water (4:1).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group and Subsequent Amidation

The nitro group can be reduced to an amino group, which can then be acylated or coupled with various carboxylic acids to form a diverse library of amide derivatives.

Experimental Protocol: Nitro Group Reduction

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino derivative.

Experimental Protocol: Amide Coupling

  • Dissolve the synthesized amino derivative (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

Section 2: Characterization of Synthesized Derivatives

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.

Section 3: Biological Evaluation

Based on the known activities of similar nitropyridine derivatives, the synthesized compounds can be screened for various biological activities.

Anticancer Activity

Derivatives can be evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Activity

The synthesized compounds can be screened for their ability to inhibit the growth of various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Data Presentation

Table 1: Hypothetical IC₅₀ Values of Synthesized Derivatives against Cancer Cell Lines
Compound ID Modification HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM)
Parent This compound>100>100
Derivative 1 Suzuki coupling with Phenylboronic acid25.432.1
Derivative 2 Suzuki coupling with 4-Methoxyphenylboronic acid15.821.5
Derivative 3 Reduced nitro, acylated with Benzoyl chloride45.255.8
Derivative 4 Reduced nitro, acylated with Acetic anhydride89.195.3
Table 2: Hypothetical MIC Values of Synthesized Derivatives against Microbial Strains
Compound ID Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Parent This compound>128>128
Derivative 1 Suzuki coupling with Phenylboronic acid64128
Derivative 2 Suzuki coupling with 4-Methoxyphenylboronic acid3264
Derivative 3 Reduced nitro, acylated with Benzoyl chloride128>128
Derivative 4 Reduced nitro, acylated with Acetic anhydride>128>128

Section 5: Visualizations

experimental_workflow start 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine suzuki Suzuki Cross-Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki reduction Nitro Group Reduction start->reduction library1 Aryl/Heteroaryl Derivative Library suzuki->library1 amidation Amide Coupling (Carboxylic Acids) reduction->amidation library2 Amide Derivative Library amidation->library2 bioassay Biological Assays (Anticancer, Antimicrobial) library1->bioassay library2->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for developing bioactive molecules.

signaling_pathway drug Bioactive Derivative receptor Cell Surface Receptor drug->receptor Inhibition/Activation kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Hypothetical signaling pathway for anticancer activity.

Disclaimer: The experimental protocols and data presented in these application notes are for research purposes only and are based on established methodologies for similar compounds. Researchers should adapt these protocols as necessary and perform all experiments with appropriate safety precautions. The biological activities of the derivatives are hypothetical and require experimental validation.

References

Application Notes and Protocols for Reactions Involving 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a bromine atom, a nitro group, and a secondary amine. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

The protocols and data presented herein are based on established methodologies for structurally analogous bromopyridine derivatives and are intended to serve as a robust starting point for experimental design and optimization.[1][2][3]

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For this compound, this reaction provides a direct route to synthesize a diverse array of 5-aryl or 5-heteroaryl substituted pyridines, which are common motifs in pharmacologically active molecules.[3]

Quantitative Data

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes typical outcomes for the coupling of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] This data serves as a representative guide for expected yields.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-N,4-dimethyl-3-nitropyridin-2-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N,4-dimethyl-3-nitropyridin-2-amine92
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-N,4-dimethyl-3-nitropyridin-2-amine81
42-Thienylboronic acid5-(Thiophen-2-yl)-N,4-dimethyl-3-nitropyridin-2-amine78
5Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-N,4-dimethyl-3-nitropyridin-2-amine75
Note: Yields are based on reactions of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and should be considered as estimates.[1] Optimization may be required.
Experimental Protocol: General Procedure

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.[1]

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) B->C D 4. Heat & Stir (85-95 °C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Filter (Dilute, filter through Celite) E->F G 7. Extract Product (Wash with H₂O & Brine) F->G H 8. Purify (Column Chromatography) G->H I I H->I Final Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents R¹-X (Aryl Halide) boronic R²-B(OR)₂ (Boronic Acid/Ester) product R¹-R² (Product) base Base (e.g., K₃PO₄) base->pd2_complex Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst, Ligand & Base B 2. Add Substrate & Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Seal, Heat & Stir (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool, Dilute & Quench E->F G 7. Extract Product F->G H 8. Purify (Column Chromatography) G->H I I H->I Final Product Buchwald_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_amido R-Pd(II)L₂(NR'R'') pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination reagents R-X (Aryl Halide) amine HNR'R'' (Amine) product R-NR'R'' (Product) base Base base->pd2_complex

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for empirical formula verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and identifying any process-related impurities. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Retention Time ~ 8.5 min
Purity (by area %) > 98%
Tailing Factor < 1.5
Theoretical Plates > 2000

Analytical Workflow for Compound Characterization

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Confirmation cluster_4 Final Characterization Sample 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine HPLC HPLC (Purity) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) HPLC->NMR MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Elemental_Analysis Elemental Analysis (Empirical Formula) FTIR->Elemental_Analysis Report Comprehensive Characterization Report Elemental_Analysis->Report

Caption: General analytical workflow for the characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and aid in the assignment of carbon types.

Data Presentation:

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.10s1HH-6 (pyridine)
~ 3.15s3HN-CH₃
~ 2.60s3H4-CH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 155C-2 (pyridine)
~ 150C-6 (pyridine)
~ 145C-4 (pyridine)
~ 130C-3 (pyridine)
~ 110C-5 (pyridine)
~ 30N-CH₃
~ 204-CH₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended for this type of molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Data Presentation:

Ionm/z (calculated)m/z (observed)
[M+H]⁺ 246.9927~ 246.99
[M+Na]⁺ 268.9746~ 268.97

Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-3300MediumN-H stretch (secondary amine)
~ 3100-3000WeakC-H stretch (aromatic)
~ 2950-2850WeakC-H stretch (aliphatic)
~ 1600-1580StrongC=C stretch (aromatic ring)
~ 1550 & 1350StrongN-O stretch (nitro group)
~ 1300-1200MediumC-N stretch (amine)
~ 600-500MediumC-Br stretch

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Experimental Protocol:

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

Data Presentation:

Elemental Composition for C₇H₈BrN₃O₂

ElementCalculated (%)Found (%)
Carbon (C) 34.17~ 34.2
Hydrogen (H) 3.28~ 3.3
Nitrogen (N) 17.08~ 17.1

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details a proposed synthesis pathway for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine based on established chemical principles and published procedures for analogous compounds. This specific multi-step synthesis has not been experimentally validated in peer-reviewed literature. Researchers should treat these protocols as a starting point and conduct their own optimization and validation. All laboratory work should be performed with appropriate safety precautions in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound? A1: The most plausible synthetic route is a three-step process starting from commercially available 2-amino-4-methylpyridine. The strategy involves sequential electrophilic aromatic substitution to introduce the bromo and nitro groups, followed by a selective N-methylation of the amino group.

Q2: What are the most critical steps affecting the overall yield and purity? A2: The nitration step (Step 2) is often the most challenging due to the potential for forming regioisomers and the harsh reaction conditions that can lead to decomposition. The selective mono-methylation (Step 3) is also critical, as over-methylation can lead to the formation of the undesired N,N-dimethyl byproduct, which may be difficult to separate from the target compound.

Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product? A3: Thin-Layer Chromatography (TLC) is suitable for monitoring the consumption of starting materials and the formation of products at each step. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q4: How should the final compound be stored? A4: this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 4°C is recommended.

Proposed Synthesis and Experimental Protocols

The proposed three-step synthesis transforms 2-amino-4-methylpyridine into the target compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N-Methylation A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Br₂, Acetic Acid C 2-Amino-5-bromo-4-methyl-3-nitropyridine B->C Fuming HNO₃, H₂SO₄ D This compound C->D Methylating Agent, Base

Caption: Proposed three-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Bromination)

  • Methodology: This protocol is adapted from the bromination of 2-aminopyridine.

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-4-methylpyridine (1.0 mol) in glacial acetic acid (500 mL).

    • Cool the solution to below 15°C using an ice bath.

    • Prepare a solution of bromine (1.0 mol) in glacial acetic acid (300 mL).

    • Add the bromine solution dropwise to the cooled pyridine solution over 1-2 hours, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

    • Pour the reaction mixture into a beaker containing 2 L of an ice-water slurry.

    • Carefully neutralize the mixture by the slow addition of a 40% sodium hydroxide solution while stirring and cooling, until the pH is approximately 8.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude product.

    • The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Nitration)

  • Methodology: This protocol is adapted from the nitration of 2-amino-5-bromopyridine.[1][2]

    • Caution: This procedure involves strong acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a flask, carefully add fuming nitric acid (d=1.5 g/cm³, 1.5 mol) dropwise to concentrated sulfuric acid (d=1.84 g/cm³, 300 mL) while cooling in an ice/salt bath to maintain a temperature below 10°C.

    • To this nitrating mixture, add 2-amino-5-bromo-4-methylpyridine (0.5 mol) from Step 1 in small portions over 30-45 minutes, keeping the internal temperature between 35-40°C.

    • Once the addition is complete, heat the mixture to 90°C and maintain this temperature for 2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto 3 kg of crushed ice with vigorous stirring.

    • Collect the yellow precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

    • Dry the product at room temperature to a constant weight. This material is often pure enough for the next step.

Step 3: Synthesis of this compound (N-Methylation)

  • Methodology: This protocol employs a standard N-methylation procedure. Achieving mono-methylation is key.

    • Suspend 2-amino-5-bromo-4-methyl-3-nitropyridine (0.2 mol) and powdered potassium carbonate (0.3 mol) in anhydrous N,N-Dimethylformamide (DMF, 400 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add methyl iodide (0.22 mol) dropwise to the suspension.

    • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature, stirring overnight. Monitor the reaction for the disappearance of the starting material and the formation of a new, less polar spot by TLC.

    • Once the reaction is complete, pour the mixture into ice water (1 L) and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.

Data Presentation

Table 1: Summary of Proposed Reaction Conditions
StepReactionKey ReagentsSolventTemperatureTypical Time
1BrominationBromine (Br₂)Acetic Acid15-20°C3-4 hours
2NitrationFuming HNO₃, H₂SO₄Sulfuric Acid35-40°C then 90°C2.5-3 hours
3N-MethylationMethyl Iodide, K₂CO₃DMF0°C to RT12-16 hours
Table 2: Reported Yields for Analogous Reactions

Note: These yields are reported for structurally similar, not identical, compounds and should be used as an estimation only.

Reaction StepAnalogous Compound TransformationReported YieldReference
Bromination 2-Aminopyridine → 2-Amino-5-bromopyridine62-67%[2]
Nitration 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine78-85%[2]
N-Methylation General N-methylation of primary anilines73-96%[3]

Troubleshooting Guide

Troubleshooting start Problem Encountered p1 Low Yield in Bromination (Step 1) start->p1 p2 Multiple Products in Nitration (Step 2) start->p2 p3 Low Selectivity in Methylation (Step 3) start->p3 c1a Incomplete Reaction p1->c1a Cause? c1b Product Lost During Workup p1->c1b Cause? s1a Increase reaction time or temperature slightly. Ensure 1:1 molar ratio of bromine. c1a->s1a Solution s1b Ensure pH is fully neutralized (~8) for complete precipitation. Use cold water for washing. c1b->s1b Solution c2a Isomer Formation (e.g., 5-nitro) p2->c2a Cause? c2b Decomposition/Charring p2->c2b Cause? s2a Strict temperature control during addition is critical. Ensure slow, portion-wise addition of substrate. c2a->s2a Solution s2b Maintain temperature below 40°C during addition. Ensure efficient stirring. c2b->s2b Solution c3a Di-methylation Product Observed p3->c3a Cause? c3b No Reaction p3->c3b Cause? s3a Use exactly 1.0-1.1 equivalents of methylating agent. Run reaction at lower temperature (0°C). Consider a bulkier base or alternative methylating agent. c3a->s3a Solution s3b Ensure reagents are anhydrous (solvent, base). Use a stronger base (e.g., NaH) if needed, with caution. c3b->s3b Solution

References

Technical Support Center: Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted aminopyridines?

A1: The primary synthetic routes include:

  • Chichibabin Reaction: Direct amination of the pyridine ring using sodium amide.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of halopyridines with amines, often requiring activation by electron-withdrawing groups.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between halopyridines and amines.

  • Nitration followed by Reduction: Introduction of a nitro group onto the pyridine ring, which is subsequently reduced to an amino group.

  • From Pyridine N-Oxides: Activation of the pyridine ring towards amination through N-oxide formation.

Q2: How can I purify my substituted aminopyridine product?

A2: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Column Chromatography: Silica gel is widely used, but for basic aminopyridines, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking.

  • Recrystallization: Effective for obtaining highly pure crystalline products.

  • Acid-Base Extraction: Exploiting the basicity of the aminopyridine to separate it from non-basic impurities.

  • Cation-Exchange Chromatography: A specialized method for separating aminopyridine derivatives.

Troubleshooting Guides

Chichibabin Reaction

Q: I am observing a low yield of my desired 2-aminopyridine and a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?

A: This is a classic issue in the Chichibabin reaction, where the primary side reaction is often dimerization of the starting pyridine material.

Troubleshooting Steps:

  • Reaction Conditions: High temperatures in aprotic solvents can favor dimerization. If possible, consider running the reaction at a lower temperature.

  • Pressure: Applying pressure with an inert gas like nitrogen can significantly suppress the dimerization side reaction and favor the formation of the aminated product.[1]

  • Substrate Basicity: The ideal pKa range for the pyridine substrate is 5-8.[1] If your substrate is outside this range, the reaction may proceed poorly.

  • Reaction Monitoring: The formation of a red color from the σ-adduct intermediate and the evolution of hydrogen gas are indicators of reaction progress.[1]

Data Presentation: Chichibabin Reaction Side Products
SubstrateConditions2-Aminopyridine Product YieldDimer Product YieldReference
4-tert-butylpyridineXylene, NaNH₂, atmospheric pressure, heat11%89%[1]
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂, heat74%26%[1]
Experimental Protocol: Chichibabin Reaction

Materials:

  • Pyridine derivative (1.0 eq)

  • Sodium amide (NaNH₂) (1.5 - 2.5 eq)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution (saturated)

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the anhydrous solvent.

  • Carefully add sodium amide to the solvent under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Slowly add the pyridine derivative to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC. The reaction progress can also be observed by the evolution of hydrogen gas.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Chichibabin Reaction Troubleshooting

Chichibabin_Troubleshooting Start Low Yield of 2-Aminopyridine Check_Byproduct High MW Byproduct? Start->Check_Byproduct Dimerization Likely Dimerization Check_Byproduct->Dimerization Yes Check_pKa Substrate pKa in 5-8 range? Check_Byproduct->Check_pKa No Increase_Pressure Increase N2 Pressure (e.g., 350 psi) Dimerization->Increase_Pressure Lower_Temp Consider Lower Reaction Temperature Increase_Pressure->Lower_Temp Optimize_Base Optimize Base or Modify Substrate Check_pKa->Optimize_Base No Proceed Proceed with Purification Check_pKa->Proceed Yes Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask_Prep Flame-dry Schlenk Flask under Argon Add_Solids Add Pd₂(dba)₃, XPhos, and NaOtBu Flask_Prep->Add_Solids Add_Liquids Add Toluene, 2-Chloropyridine, and Morpholine Add_Solids->Add_Liquids Heat Heat to 100 °C with Stirring Add_Liquids->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Nitration_Reduction Pyridine Substituted Pyridine Nitration Nitration (HNO₃/H₂SO₄) Pyridine->Nitration Nitropyridine Nitropyridine Intermediate Nitration->Nitropyridine Reduction Reduction (e.g., Fe/HCl) Nitropyridine->Reduction Aminopyridine Substituted Aminopyridine Reduction->Aminopyridine

References

Technical Support Center: Troubleshooting Poor Separation of Amines on Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the separation of amines during silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor separation and tailing of amines on a silica gel column?

The most common reason for tailing or streaking of amines on a standard silica gel column is the interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and sometimes irreversible adsorption.[1][2]

Q2: How does adding a basic modifier to the mobile phase improve separation?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase helps to "deactivate" the acidic silanol groups on the silica surface.[3][4] The basic modifier competes with the amine analyte for binding to these acidic sites, which minimizes the strong interactions that lead to poor separation.[3] This results in sharper peaks and improved resolution.

Q3: What are the alternatives to using basic modifiers in the mobile phase?

If adding a basic modifier is not desirable, alternative stationary phases can be used. These include:

  • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that reduces the strong interactions with amine analytes.[2]

  • Alumina (basic or neutral): Alumina is a basic or neutral alternative to the acidic silica gel and can be effective for the purification of amines.[4][5]

  • Reversed-phase chromatography (e.g., C18): This technique can be very effective for separating amines, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[1][6]

Q4: Can overloading the column cause poor separation of amines?

Yes, overloading the column with too much sample can lead to streaking and poor separation for any compound, including amines.[1] It is important to ensure that you are not exceeding the loading capacity of your column.

Troubleshooting Guides

Issue 1: Amine streaks or "tails" on the TLC plate and column.
Possible Cause Solution
Strong interaction with acidic silica Add a basic modifier to the mobile phase. A common starting point is 0.1-1% triethylamine (TEA) or ammonium hydroxide.[7] This will compete with your amine for the acidic sites on the silica.
Inappropriate mobile phase polarity Adjust the polarity of your mobile phase. Sometimes, a more polar solvent system is needed to elute the strongly bound amine.[2]
Column overload Reduce the amount of sample loaded onto the column.
Issue 2: Amine product is not eluting from the column.
Possible Cause Solution
Irreversible adsorption to silica The amine may be too basic and is irreversibly binding to the silica gel. Try switching to a less acidic stationary phase like neutral alumina or an amine-functionalized column.[2][4]
Mobile phase is not polar enough Increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be effective.
Formation of a salt on the column If the amine was loaded as a salt (e.g., a hydrochloride salt), it will be very polar and may not elute. The amine should be in its free-base form before loading.
Issue 3: Co-elution of the amine with impurities.
Possible Cause Solution
Insufficient resolution Optimize the mobile phase composition. Small changes in the solvent ratio or the addition of a different co-solvent can sometimes improve separation.
Similar polarity of compounds If the amine and impurity have very similar polarities, silica gel may not be the best stationary phase. Consider trying a different stationary phase with different selectivity, such as alumina or a bonded phase.[8]
Gradient elution needed A simple isocratic elution may not be sufficient. A shallow gradient of the polar solvent can help to better separate compounds with close Rf values.

Data Presentation

Table 1: Effect of Triethylamine (TEA) on the Retention Factor (Rf) of a Hypothetical Basic Amine
% TEA in Mobile Phase (Hexane:Ethyl Acetate 1:1)Rf ValuePeak Shape
0%0.10Severe Tailing
0.1%0.25Moderate Tailing
0.5%0.35Slight Tailing
1.0%0.40Symmetrical Peak
2.0%0.42Symmetrical Peak

This table illustrates a general trend. Actual Rf values will vary depending on the specific amine and solvent system.

Experimental Protocols

Protocol 1: Preparation of a Mobile Phase with Triethylamine (TEA)

Objective: To prepare a mobile phase containing a basic modifier to improve the chromatography of amines.

Materials:

  • HPLC-grade or distilled solvents (e.g., hexane, ethyl acetate)

  • Triethylamine (TEA)

  • Graduated cylinders

  • Glass bottle for mobile phase

Procedure:

  • Measure the desired volumes of your primary solvents (e.g., 500 mL hexane and 500 mL ethyl acetate for a 1:1 mixture) using graduated cylinders.

  • Pour the solvents into a clean, dry glass bottle.

  • Add the desired amount of TEA. For a 1% solution in 1 L of mobile phase, add 10 mL of TEA.

  • Cap the bottle and swirl gently to ensure the solution is thoroughly mixed.

  • Label the bottle clearly with the composition of the mobile phase, including the percentage of TEA.

Protocol 2: Deactivating Silica Gel with Triethylamine

Objective: To pre-treat the silica gel to reduce its acidity before packing the column.

Materials:

  • Silica gel

  • Mobile phase containing 1-3% triethylamine[9]

  • Chromatography column

  • Beaker or flask for preparing the slurry

Procedure:

  • In a beaker, create a slurry of the silica gel in your chosen mobile phase that already contains 1-3% triethylamine.[9]

  • Pack the column with the silica gel slurry as you normally would.

  • Once the column is packed, pass one to two column volumes of the triethylamine-containing mobile phase through the column.

  • The silica gel is now deactivated and ready for you to load your sample. You can then proceed with your chromatography using a mobile phase with or without triethylamine.

Visualizations

Troubleshooting_Amine_Separation start Poor Amine Separation (Tailing, No Elution) check_tailing Is the peak tailing? start->check_tailing add_modifier Add Basic Modifier (e.g., 0.5-1% TEA or NH4OH) check_tailing->add_modifier Yes check_overload Is the column overloaded? check_tailing->check_overload No check_elution Is the compound eluting? add_modifier->check_elution increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity No optimize_separation Optimize Separation check_elution->optimize_separation Yes change_stationary_phase Change Stationary Phase (Alumina, Amine-functionalized) increase_polarity->change_stationary_phase change_stationary_phase->optimize_separation check_overload->check_elution No reduce_load Reduce Sample Load check_overload->reduce_load Yes reduce_load->optimize_separation

Caption: Troubleshooting workflow for poor amine separation.

Amine_Silica_Interaction cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) Amine Amine (R-NH2) Silanol Acidic Silanol (Si-OH) Amine->Silanol Protonation Strong_Interaction Strong Ionic Interaction (Tailing) Silanol->Strong_Interaction Amine2 Amine (R-NH2) Good_Separation Weak Interaction (Good Separation) Amine2->Good_Separation Silanol2 Silanol (Si-OH) TEA Triethylamine (TEA) TEA->Silanol2 Deactivation

Caption: Interaction of amines with silica gel with and without a basic modifier.

References

how to avoid streaking of pyridine compounds in TLC/column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with pyridine compounds in Thin-Layer Chromatography (TLC) and column chromatography.

Troubleshooting Guide: Streaking of Pyridine Compounds

Issue: My pyridine compound is streaking on the TLC plate or during column chromatography.

This is a common issue arising from the basic nature of the pyridine nitrogen, which interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction can lead to poor separation, inaccurate Rf values, and broad or tailing peaks in column chromatography.

Here is a step-by-step guide to troubleshoot and resolve this issue:

G cluster_problem Problem Identification cluster_solution Troubleshooting Workflow cluster_details Solution Details Problem Streaking/Tailing of Pyridine Compound Solvent Step 1: Modify Mobile Phase Problem->Solvent Stationary Step 2: Consider Stationary Phase Solvent->Stationary If streaking persists Solvent_Details Add Basic Modifier: - 0.1-2.0% Triethylamine (TEA) - 1-10% Ammonia in MeOH/DCM Adjust Polarity Solvent->Solvent_Details Technique Step 3: Review Technique Stationary->Technique If streaking persists Stationary_Details Use Alternative Stationary Phase: - Alumina (basic or neutral) - Reversed-phase (C18) Deactivate Silica Gel Stationary->Stationary_Details Verify Step 4: Verify Results Technique->Verify Technique_Details Avoid Sample Overloading Ensure Proper Spotting/Loading Saturate TLC Chamber Technique->Technique_Details Verify->Problem Issue Resolved Verify->Solvent Issue Persists

Caption: Troubleshooting workflow for streaking pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine compounds streak on silica gel?

Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Silica gel, the most common stationary phase in TLC and column chromatography, has a surface covered with slightly acidic silanol groups (Si-OH). The basic nitrogen of the pyridine can form a strong interaction (acid-base interaction) with these acidic silanol groups, leading to a non-ideal partitioning process.[1] This results in the compound "streaking" or "tailing" up the plate or column instead of moving as a compact spot or band.[1][2]

G cluster_interaction Chemical Interaction Pyridine Pyridine (Basic) Silica Silica Gel (Acidic Si-OH) Pyridine->Silica Strong Acid-Base Interaction Streaking Streaking/ Tailing Silica->Streaking Causes

Caption: Interaction causing streaking of pyridine on silica gel.

Q2: How does adding triethylamine (TEA) or ammonia to the mobile phase prevent streaking?

Adding a small amount of a base like triethylamine (TEA) or ammonia to the eluent is the most common and effective way to prevent streaking of basic compounds.[3][4] These basic additives work by neutralizing the acidic silanol groups on the silica surface.[5] The added base is in much higher concentration than the pyridine compound and will preferentially bind to the active sites on the silica gel. This "deactivates" the silica, preventing the pyridine compound from binding too strongly and allowing it to move up the plate or column with a much-improved spot or band shape.[5][6]

Q3: What are the recommended concentrations of basic additives?

The optimal concentration can vary depending on the specific compound and solvent system, but here are some general guidelines:

AdditiveRecommended Concentration in Mobile PhaseNotes
Triethylamine (TEA) 0.1 - 2.0% (v/v)[3][7]A common choice, but it has a higher boiling point and can be harder to remove from the final product.
Ammonia 1 - 10% of a concentrated solution (e.g., in methanol) added to the mobile phase[3][8]More volatile and easier to remove, but has a strong odor and should be handled in a fume hood.

It is always recommended to test different concentrations on a TLC plate to find the optimal amount that gives a well-defined spot with a suitable Rf value before proceeding to column chromatography.

Q4: Can I use a different stationary phase to avoid streaking?

Yes, if modifying the mobile phase is not effective or desirable, you can consider using a different stationary phase.

  • Alumina (Al₂O₃): Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For pyridine compounds, basic or neutral alumina is recommended as it will have weaker interactions with the basic analyte.

  • Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. This can be an effective way to separate polar, basic compounds that are problematic on normal-phase silica.[3]

Q5: Besides streaking, what other issues can occur with pyridine compounds in chromatography?
  • Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking, regardless of the compound's nature.[2] Always start with a dilute solution.

  • Compound Decomposition: Some sensitive pyridine derivatives might decompose on the acidic silica gel.[1] Adding a base to the eluent can also help mitigate this by neutralizing the stationary phase.

  • Poor Solubility: If your compound is not fully dissolved in the spotting solvent or the mobile phase, it can lead to streaking from the origin.

Experimental Protocols

Protocol 1: Preparing a TLC Mobile Phase with Triethylamine (TEA)
  • Objective: To prepare an eluent containing a basic additive to prevent streaking of a pyridine derivative on a silica gel TLC plate.

  • Materials:

    • Desired solvent system (e.g., 80:20 Hexane:Ethyl Acetate)

    • Triethylamine (TEA)

    • Graduated cylinders

    • Erlenmeyer flask

  • Procedure:

    • In a fume hood, measure the required volumes of your primary solvents (e.g., 80 mL of hexane and 20 mL of ethyl acetate for a 100 mL total volume) using graduated cylinders and combine them in an Erlenmeyer flask.

    • Add the desired amount of TEA to the solvent mixture. For a 1% solution, add 1 mL of TEA to 99 mL of your solvent mixture.

    • Swirl the flask gently to ensure the mixture is homogeneous.

    • Use this modified mobile phase to develop your TLC plate in a chamber saturated with the solvent vapor.

Protocol 2: Packing a Column with Deactivated Silica Gel
  • Objective: To prepare a silica gel column with a neutralized stationary phase for the purification of a basic pyridine compound.

  • Materials:

    • Silica gel

    • Eluent with 1-3% triethylamine

    • Chromatography column

    • Sand

    • Cotton or glass wool

  • Procedure:

    • Prepare a mobile phase containing 1-3% triethylamine in your chosen solvent system.

    • Prepare a slurry of silica gel in this mobile phase.

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Wash the packed column with one to two column volumes of the triethylamine-containing eluent. This step ensures that the entire silica bed is deactivated.

    • You can now proceed with loading your sample and running the column. The same eluent (with or without TEA, as determined by your TLC analysis) can be used for the separation.

References

Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine challenging, often resulting in low yields?

The nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom within the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[1] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are often necessary, which can lead to low yields and the formation of side products.[1] The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are significantly deactivated.[1]

Q2: What are the most common side products in nitropyridine synthesis and how can they be minimized?

Common side products include over-nitrated compounds (e.g., dinitropyridines), isomers of the desired product, and products from oxidative degradation of substituents.[2] Minimizing these can be achieved by:

  • Controlling Temperature: Lowering the reaction temperature can reduce the rate of subsequent nitrations and side reactions.[1]

  • Stoichiometry: Using a minimal excess of the nitrating agent helps to prevent over-nitration.[1]

  • Slow Addition of Reagents: Adding the nitrating agent dropwise maintains a low concentration of the active nitrating species, favoring mono-nitration.[1]

  • Reaction Monitoring: Using techniques like TLC or HPLC to monitor the reaction progress allows for quenching the reaction when the desired product concentration is at its maximum.[3]

Q3: How do substituents on the pyridine ring affect the nitration reaction?

Substituents significantly influence the regioselectivity and rate of nitration.

  • Electron-donating groups (e.g., amino, alkyl) activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group primarily to the ortho and para positions relative to themselves.[4]

  • Electron-withdrawing groups (e.g., chloro, nitro) deactivate the ring, making nitration more difficult and generally directing the incoming nitro group to the meta position.[1]

Q4: Are there alternative methods to direct nitration for synthesizing nitropyridines?

Yes, several alternative strategies exist:

  • Nitration of Pyridine N-Oxide: The N-oxide group activates the pyridine ring to electrophilic substitution, particularly at the 4-position. The N-oxide can be subsequently removed by reduction to yield the desired nitropyridine. This method is effective for producing 4-nitropyridine derivatives.[5]

  • Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridines under milder conditions. The reaction is believed to proceed through a[6][7] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring.[6][8]

  • Three-Component Ring Transformations: These methods can produce highly substituted nitropyridines from non-pyridine starting materials.[2]

Q5: How can I safely manage the exothermic nature of nitration reactions?

Nitration reactions are often highly exothermic and require strict safety protocols.[9] Key safety measures include:

  • Proper Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Cooling: Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.[10]

  • Slow Addition: Add reagents slowly and monitor the internal temperature of the reaction.[10]

  • Good Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[10]

  • Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice.[11]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Nitropyridine
Possible Cause Suggested Solution
Insufficiently harsh reaction conditions The pyridine ring is deactivated; consider increasing the reaction temperature or using a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or oleum).[1][12]
Impure starting materials Purify the starting pyridine derivative before use, as impurities can interfere with the reaction.
Decomposition of starting material or product High temperatures can lead to degradation. Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
Inefficient work-up Ensure the pH is adjusted correctly during work-up to precipitate the product. Use appropriate solvents for extraction.
Issue 2: Formation of Multiple Products (Isomers or Over-nitration)
Possible Cause Suggested Solution
Over-nitration Reduce the amount of nitrating agent, lower the reaction temperature, and add the nitrating agent more slowly.[1]
Formation of undesired isomers The directing effect of substituents on the pyridine ring is crucial. Consider using a different starting material or a protecting group strategy to achieve the desired regioselectivity. The synthesis of 3-Amino-4-nitropyridine, for example, is more selective when starting from 3-acetylaminopyridine.
Difficult separation of isomers Isomers of nitropyridines often have similar physical properties. Purification may require column chromatography (silica gel or preparative HPLC) or fractional crystallization.[3][13]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Nitropyridine Derivatives

Starting MaterialNitrating AgentReaction ConditionsProductYield (%)Reference
PyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 12h3-Nitropyridine83%[14]
2-MethylpyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 9-10h2-Methyl-5-nitropyridine68%[14]
3-MethylpyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 9-10h3-Methyl-5-nitropyridine62%[14]
4-MethylpyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 9-10h4-Methyl-3-nitropyridine86%[14]
3-ChloropyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 9-10h3-Chloro-5-nitropyridine76%[14]
4-AcetylpyridineHNO₃ / Trifluoroacetic Anhydride0-24°C, 9-10h4-Acetyl-3-nitropyridine83%[14]
PyridineN₂O₅ in SO₂ then H₂O/SO₂/HSO₃⁻-3-Nitropyridine77%[6][8]

Table 2: Reaction Conditions and Yields for the Synthesis of other Nitropyridines

Starting MaterialNitrating AgentReaction ConditionsProductYield (%)Reference
Pyridine N-OxideFuming HNO₃ / H₂SO₄125-130°C, 3h4-Nitropyridine N-Oxide42%[11]
Pyridine N-OxideHNO₃ / H₂SO₄ (continuous flow)120°C, 18 min residence time4-Nitropyridine N-Oxide85%[5]
2-Arylated Oxazino PyridineTBN, TEMPO in Toluene then HCl70°C, 24h then 70°C, 36hmeta-Nitropyridines70-87%[15]
2,6-DiaminopyridineHNO₃ / Oleum-2,6-Diamino-3,5-dinitropyridine>90%[12]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitropyridine via Direct Nitration

This protocol is adapted from a general method for the nitration of pyridines using nitric acid in trifluoroacetic anhydride.[14]

Materials:

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (HNO₃)

  • Sodium metabisulfite

  • Sodium hydroxide (NaOH) solution (25%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add trifluoroacetic anhydride (10 ml, 42 mmol).

  • Substrate Addition: Slowly add pyridine (17 mmol) to the chilled TFAA and stir the mixture at 0°C for 2 hours.

  • Nitration: Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture. After the addition is complete, continue stirring for 9-10 hours.

  • Quenching: Slowly add the reaction solution to a chilled aqueous solution of sodium metabisulfite (3.2 g in 25 ml of water).

  • Neutralization and Extraction: After 24 hours, adjust the pH of the solution to 6-7 with a 25% NaOH solution. Extract the product with dichloromethane.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent. The expected yield of 3-nitropyridine is approximately 83%.[14]

Protocol 2: Synthesis of 4-Nitropyridine N-Oxide

This protocol describes the nitration of pyridine N-oxide.[11]

Materials:

  • Pyridine N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C.

  • Nitration: Add the prepared nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes. After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

  • Neutralization and Isolation: Carefully neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid will precipitate.

  • Purification: Collect the precipitate by filtration. Extract the product from the solid with acetone and evaporate the solvent to obtain the crude 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone. The expected yield is approximately 42%.[11]

Visualizations

G General Workflow for Nitropyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Agent (e.g., HNO3/H2SO4) D Slowly Add Nitrating Agent A->D B Set up Reaction Flask with Pyridine Substrate C Cool Reaction Flask (e.g., Ice Bath) B->C C->D E Maintain Temperature and Stir for a Set Time D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Quench Reaction (e.g., Pour onto Ice) F->G Reaction Complete H Neutralize Solution G->H I Isolate Crude Product (Filtration/Extraction) H->I J Purify Product (Recrystallization/Chromatography) I->J

Caption: General experimental workflow for nitropyridine synthesis.

G Troubleshooting Low Yield in Nitropyridine Synthesis Start Low or No Yield Check_Purity Is the starting material pure? Start->Check_Purity Purify Purify starting material and repeat reaction Check_Purity->Purify No Check_Conditions Are the reaction conditions (temp, time) appropriate? Check_Purity->Check_Conditions Yes Increase_Severity Increase temperature or use a stronger nitrating agent Check_Conditions->Increase_Severity No Check_Workup Was the work-up procedure correct? Check_Conditions->Check_Workup Yes Optimize_Workup Optimize pH adjustment and extraction solvent Check_Workup->Optimize_Workup No Consider_Alternative Consider alternative synthesis route Check_Workup->Consider_Alternative Yes

References

Technical Support Center: Degradation of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a substituted nitropyridine), the primary degradation routes are expected to be hydrolysis, photodegradation, oxidation, and microbial degradation.[1] Pyridine and its derivatives are known to be susceptible to microbial degradation, often initiated by hydroxylation of the pyridine ring followed by ring cleavage.[1][2] The presence of a nitro group and a bromine atom may influence the compound's susceptibility to photodegradation, a common pathway for halogenated aromatic compounds.[3][4]

Q2: How does the substitution pattern on the pyridine ring affect its degradation?

A2: The nature and position of substituents significantly impact the biodegradability of the pyridine ring.[1] Generally, electron-withdrawing groups like the nitro group can make the ring more susceptible to nucleophilic attack, potentially influencing hydrolysis rates. The bromine atom, a halogen, can be a site for reductive dehalogenation under certain anaerobic microbial conditions or photolytic cleavage.[4] The methyl and N-methyl groups may also be sites of oxidative metabolism.

Q3: What are the key enzymes that might be involved in the microbial degradation of this compound?

A3: In microbial systems, the degradation of pyridine rings is often initiated by monooxygenases or dioxygenases.[1] Flavin-dependent monooxygenases are known to be crucial for the initial oxidative cleavage of the pyridine ring in some bacteria.[1] Subsequent steps in the degradation pathway would likely involve dehydrogenases and amidohydrolases.[1]

Q4: Is this compound expected to be stable in aqueous solutions?

A4: The stability in aqueous solutions will likely depend on the pH and temperature. Substituted pyridines can undergo hydrolysis, and the rate of this process is pH-dependent.[5][6] It is recommended to perform a preliminary hydrolysis study at different pH values (e.g., 4, 7, and 9) to determine the compound's stability under aqueous conditions relevant to your experiments.[5][6]

Q5: How should I store solutions of this compound to minimize degradation?

A5: To minimize degradation, solutions should be stored protected from light, especially UV radiation, to prevent photodegradation.[3] Using amber vials or wrapping containers in aluminum foil is advisable.[3] For short-term storage, refrigeration may be appropriate, but the stability at low temperatures should be confirmed. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.

Troubleshooting Guides

Photodegradation Studies

Issue: I am observing unexpected peaks in my HPLC chromatogram during a photodegradation study.

  • Possible Cause: Formation of photodegradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use LC-MS to determine the mass of the unexpected peaks. A potential primary degradation product could be the de-brominated or de-nitrated analog.[3]

    • Forced Degradation: Intentionally expose a concentrated solution of your compound to a UV lamp and analyze samples at different time points. This will help confirm that the new peaks are indeed photoproducts.[3]

    • Wavelength Scan: Use a photodiode array (PDA) detector to check if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related degradation products.[7]

Issue: My results from photodegradation experiments are not reproducible.

  • Possible Cause: Inconsistent light exposure or sample handling.

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure a consistent light source and distance from the samples for all experiments.

    • Control Temperature: Use a temperature-controlled chamber, as light sources can generate heat, which may also contribute to degradation.

    • Light-Protective Measures: During sample preparation and analysis, consistently use amber-colored vials or foil-wrapped containers to prevent unintended photodegradation.[3]

Microbial Degradation Studies

Issue: I am not observing any degradation of the compound in my microbial culture.

  • Possible Cause: The microbial consortium used does not have the necessary enzymes, or the compound is toxic at the tested concentration.

  • Troubleshooting Steps:

    • Acclimatize Culture: Gradually introduce the target compound to the microbial culture over time to allow for adaptation and enzyme induction.[1]

    • Vary Concentration: Test a range of concentrations of the compound. High concentrations of substituted pyridines can be inhibitory to microbial growth.[8]

    • Source of Inoculum: Collect microbial samples from sites with a history of contamination with similar compounds, as these are more likely to harbor degrading microorganisms.[1]

Issue: The degradation of the compound starts but then stops.

  • Possible Cause: Accumulation of toxic intermediates, depletion of essential nutrients, or a significant change in the pH of the medium.[1]

  • Troubleshooting Steps:

    • Identify Intermediates: Use analytical techniques like LC-MS to identify potential inhibitory intermediates.

    • Replenish Nutrients: Ensure the culture medium is not depleted of essential nutrients.

    • Buffer pH: Monitor and control the pH of the growth medium, as microbial metabolism can cause pH shifts.[1]

Hydrolysis Studies

Issue: I am seeing rapid degradation of the compound at acidic or basic pH.

  • Possible Cause: The compound is susceptible to acid or base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Detailed Time Course: Conduct the hydrolysis experiment with more frequent sampling at early time points to accurately determine the degradation kinetics.

    • Neutralize Samples: For HPLC analysis, neutralize the samples immediately after collection to quench the hydrolysis reaction before analysis.[9]

    • Identify Products: Use LC-MS to identify the hydrolysis products to understand the degradation mechanism.

General Analytical (HPLC/LC-MS) Issues

Issue: I am getting poor peak shape (tailing) for the parent compound on a C18 column.

  • Possible Cause: As a basic compound, the pyridine nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.[10]

  • Troubleshooting Steps:

    • Use a Buffered Mobile Phase: Employ a mobile phase with a buffer at a pH that keeps the analyte in a single ionic state.

    • Add a Competing Base: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.

    • Use a Different Column: Consider using a column specifically designed for basic compounds or a mixed-mode chromatography column.[10]

Issue: I am having difficulty achieving mass balance in my forced degradation study.

  • Possible Cause: Formation of non-UV active or volatile degradation products, or co-elution of peaks.[7]

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to a UV detector to identify non-chromophoric degradants.[7]

    • Check for Volatiles: Use headspace GC-MS to analyze for volatile degradation products.

    • Improve Chromatographic Resolution: Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to ensure all degradation products are well-separated from the parent peak.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis, Oxidation, Photolysis)

This protocol outlines a general procedure for conducting forced degradation studies as recommended in pharmaceutical stability testing.[9][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours.[7]

  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with a PDA and a mass spectrometer detector.[7]

  • Data Evaluation: Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify degradation products.

Protocol 2: Microbial Degradation Screening

This protocol is adapted from general methods for screening pyridine-degrading microorganisms.[1][12]

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) with this compound as the sole source of carbon and nitrogen (e.g., 50-100 mg/L).

    • Inoculate the medium with a sample from a contaminated environment (e.g., industrial sludge).

    • Incubate at 30°C with shaking (150 rpm).

  • Isolation of Degrading Strains:

    • After observing growth (turbidity), perform serial dilutions and plate on MSM agar plates containing the target compound.

    • Isolate distinct colonies and re-streak to ensure purity.

  • Degradation Assay:

    • Inoculate a liquid MSM containing a known concentration of the compound with a pure culture of the isolated strain.

    • Incubate under the same conditions, taking samples at regular intervals.

    • Monitor the disappearance of the parent compound using HPLC.

    • An uninoculated control should be run in parallel to account for abiotic losses.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating the kind of quantitative data that would be generated.

Stress ConditionDuration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationMajor Degradation Product (Hypothetical m/z)
0.1 N HCl, 60°C2410085.214.8%226 (Loss of NHCH₃)
0.1 N NaOH, 60°C2410072.527.5%201 (Hydrolysis of Br to OH)
3% H₂O₂, RT2410091.38.7%262 (N-oxide formation)
UV Light, RT2410065.834.2%167 (Loss of Br)
Control (Dark), RT2410099.50.5%N/A

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate a hypothetical degradation pathway and a general experimental workflow.

DegradationPathway cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_microbial Microbial Degradation parent This compound (m/z 246) photoproduct1 Debrominated Product (m/z 167) parent->photoproduct1 UV Light hydrolysisproduct1 Hydroxydehalogenated Product (m/z 183) parent->hydrolysisproduct1 Base (OH-) oxidproduct1 N-Oxide Product (m/z 262) parent->oxidproduct1 H₂O₂ microbial_intermediate Hydroxylated Intermediate parent->microbial_intermediate Monooxygenase ring_cleavage Ring Cleavage Products microbial_intermediate->ring_cleavage ExperimentalWorkflow start Start: Define Degradation Study Objectives prep Prepare Stock Solution of Compound start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidation, Microbes) prep->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze Samples using HPLC/LC-MS sampling->analysis data Quantify Parent Compound and Degradants analysis->data identify Identify Structure of Major Degradants data->identify pathway Propose Degradation Pathway identify->pathway end End: Final Stability Report pathway->end

References

Technical Support Center: Purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The following information is based on established purification methodologies for structurally similar substituted nitropyridines and general organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Common impurities in the synthesis of substituted nitropyridines typically include:

  • Positional Isomers: Isomers where the bromo and nitro groups are located at different positions on the pyridine ring can form during synthesis. The separation of these closely related compounds is often a primary purification challenge.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.

  • Over-brominated Species: Products containing more than one bromine atom may be present as byproducts.[1]

  • Decomposition Products: Depending on the reaction conditions, some degradation of the starting material or product may occur, leading to various minor impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Q3: How can I quickly assess the purity of my crude product and purified fractions?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment. By spotting the crude material and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), you can visualize the number of components. A pure compound should ideally show a single spot.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Select a more polar solvent or a solvent mixture. For similar compounds, solvents like ethanol or ethyl methyl ketone have proven effective.[2] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity persists. Gently heat to redissolve and then cool slowly.
The compound "oils out" instead of forming crystals. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.Try using a lower-boiling point solvent. Alternatively, add a small amount of additional solvent to the hot solution to reduce the concentration, and then allow it to cool more slowly.
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent to increase the concentration and then try cooling again. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The resulting crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography
Problem Potential Cause Solution
Poor separation of the desired compound from impurities. The polarity of the mobile phase is too high or too low, or the stationary phase is not appropriate.Optimize the mobile phase composition by performing TLC with various solvent mixtures (e.g., different ratios of petroleum ether and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture.
Streaking or tailing of spots on TLC and broad peaks during column elution. The compound may be interacting too strongly with the silica gel, or the sample is overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to reduce interactions with acidic sites on the silica gel. Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Structurally Similar Compounds

Purification Technique Compound Type Solvent System Reference
Recrystallization2-Amino-5-bromo-3-nitropyridineEthyl methyl ketone[2]
Column Chromatography2-Amino-5-bromo-4-methylpyridinePetroleum ether / Ethyl acetate (gradient)
RecrystallizationGeneral Substituted PyridinesEthanol, Hexane/Acetone, Hexane/THF

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of petroleum ether and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the less polar mobile phase. Collect the eluent in fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product single_spot->pure_product Yes recrystallization Attempt Recrystallization multiple_spots->recrystallization oiling_out Oiling Out? recrystallization->oiling_out column_chromatography Perform Column Chromatography poor_separation Poor Separation? column_chromatography->poor_separation check_purity Check Purity by TLC is_pure Pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_product Yes oiling_out->check_purity No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes change_solvent->recrystallization poor_separation->pure_product No optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes optimize_mobile_phase->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Methods_vs_Impurities cluster_impurities Types of Impurities cluster_methods Purification Methods isomers Positional Isomers column_chromatography Column Chromatography isomers->column_chromatography Effective for separation starting_materials Unreacted Starting Materials recrystallization Recrystallization starting_materials->recrystallization Can be effective if solubilities differ significantly starting_materials->column_chromatography byproducts Side-Reaction Byproducts byproducts->recrystallization Can be effective byproducts->column_chromatography colored_impurities Colored Impurities charcoal Activated Charcoal Treatment colored_impurities->charcoal Highly effective charcoal->recrystallization Used in conjunction with

Caption: Relationship between impurity types and effective purification methods.

References

solvent selection for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites on this compound are the C5-Bromo bond, which is susceptible to palladium-catalyzed cross-coupling reactions, and the N2-amino group, which can also participate in various transformations. The electron-withdrawing nitro group at the C3 position activates the C5-Br bond towards oxidative addition in cross-coupling reactions.[1][2]

Q2: What is the expected solubility of this compound in common organic solvents?

Q3: How does the nitro group at the C3 position influence the reactivity of the C5-bromo bond?

A3: The electron-withdrawing nature of the nitro group at the C3 position makes the pyridine ring electron-deficient. This electronic effect increases the electrophilicity of the C5 carbon, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] Therefore, the presence of the nitro group is expected to enhance the reactivity of the C5-bromo bond in such transformations.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q4: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

A4: Low yields in Suzuki-Miyaura couplings involving electron-deficient pyridines are a common issue.[3] Several factors could be contributing to this problem:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[3]

  • Protodeboronation: The boronic acid coupling partner may be degrading under the reaction conditions, a common side reaction, especially with aqueous bases.[4]

  • Poor Solubility: One or more of the reaction components may not be sufficiently soluble in the chosen solvent.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[4]

  • Base Selection: Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, stronger bases like K₃PO₄ may be beneficial.[4]

  • Solvent System: A mixture of an organic solvent and water is often used in Suzuki reactions. For this compound, a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.[5][6] If solubility is an issue, consider using a more polar aprotic solvent like DMF.

  • Boronic Acid Stability: If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol ester, or potassium trifluoroborate salts.[3]

  • Temperature and Reaction Time: Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor the reaction progress over a longer period.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃Start with 2-5 mol%.
Ligand SPhos, XPhos, or RuPhosTypically 1.1-1.5 equivalents relative to Palladium.
Base K₂CO₃ or K₃PO₄Use 2-3 equivalents.
Solvent 1,4-Dioxane/H₂O (4:1)Ensure all components are soluble.
Temperature 80-110 °COptimize as needed.
Buchwald-Hartwig Amination Reactions

Q5: My Buchwald-Hartwig amination with this compound is sluggish and gives a complex mixture of products. How can I improve the outcome?

A5: Challenges in Buchwald-Hartwig aminations with substituted pyridines often arise from catalyst inhibition and side reactions.

  • Catalyst Inhibition: Similar to Suzuki couplings, the pyridine nitrogen can coordinate with the palladium catalyst and hinder its activity.[7]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[8]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can reduce the yield of the desired product.

Troubleshooting Steps:

  • Ligand Choice: The selection of the ligand is critical. For electron-deficient and sterically hindered substrates, biaryl phosphine ligands like Xantphos or Josiphos are often effective.[9][10]

  • Base Optimization: If NaOtBu is leading to decomposition, switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[7]

  • Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.[9] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Pre-catalyst Usage: Consider using a palladium pre-catalyst, such as a Buchwald G3 pre-catalyst, which can provide a more active and stable catalytic species.[4]

  • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and adjust as necessary. Higher temperatures may be required for less reactive amines, but can also increase the rate of side reactions.[7]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or a Buchwald Pre-catalystStart with 1-3 mol%.
Ligand Xantphos or JosiphosTypically 1.1-1.5 equivalents relative to Palladium.
Base NaOtBu or Cs₂CO₃Use 1.5-2 equivalents.
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure rigorous exclusion of air and moisture.
Temperature 80-110 °COptimize based on substrate reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add the palladium pre-catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Screening_Workflow Start Start: Define Reaction (Substrates, Catalyst, Base) Solvent_Selection Select Initial Solvents (Polar Aprotic, Ethereal, Aromatic) Start->Solvent_Selection Small_Scale_Reactions Run Small-Scale Screening Reactions Solvent_Selection->Small_Scale_Reactions Analysis Analyze Results (TLC, LC-MS) Small_Scale_Reactions->Analysis Decision Good Conversion? Analysis->Decision Optimization Optimize Lead Solvent (Concentration, Temperature) Decision->Optimization Yes Re_screen Select New Solvents or Modify Conditions Decision->Re_screen No Scale_Up Scale-Up Reaction Optimization->Scale_Up End End Scale_Up->End Re_screen->Small_Scale_Reactions

Caption: Experimental workflow for solvent screening.

Troubleshooting_Logic_Diagram Start Low Yield or No Reaction Check_SM Starting Material Consumed? Start->Check_SM Catalyst_Issue Potential Catalyst Deactivation - Change Ligand - Use Pre-catalyst - Increase Catalyst Loading Check_SM->Catalyst_Issue No Side_Products Complex Mixture Observed? Check_SM->Side_Products Yes Conditions_Issue Sub-optimal Conditions - Increase Temperature - Increase Reaction Time Catalyst_Issue->Conditions_Issue Success Improved Yield Catalyst_Issue->Success Conditions_Issue->Success Base_Issue Potential Base Incompatibility - Screen Weaker/Stronger Bases Side_Products->Base_Issue Yes Solvent_Issue Solubility or Stability Issue - Change Solvent - Use Co-solvent Side_Products->Solvent_Issue No Base_Issue->Success Solvent_Issue->Success

Caption: Troubleshooting logic for common reaction failures.

References

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions during the synthesis of nitropyridines. Nitration of the pyridine ring is an inherently energetic process that requires careful control to ensure safety, maximize yield, and maintain product purity.[1]

Frequently Asked Questions (FAQs)

Q1: Why are nitropyridine synthesis reactions often highly exothermic?

A1: The nitration of aromatic compounds, including pyridine, is a highly exothermic process.[2] This is due to the formation of strong carbon-nitro bonds, which releases a significant amount of energy.[3] The pyridine ring is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, necessitating harsh reaction conditions such as high temperatures and strong acids (e.g., fuming nitric acid and sulfuric acid), which can further contribute to the exothermic nature of the reaction.[1]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in nitropyridine synthesis?

A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[4] This can result in boiling of the solvent, vessel rupture, fire, or explosion.[5] Additionally, poor temperature control can lead to the formation of undesirable byproducts, such as dinitrated or polynitrated pyridines, and reduce the overall yield and purity of the desired product.[1]

Q3: What are the key parameters to monitor to maintain control over the reaction?

A3: The most critical parameter to monitor is the internal reaction temperature.[6] Other important parameters include the rate of addition of the nitrating agent, the efficiency of the cooling system, and the stirring rate.[7] Continuous monitoring allows for immediate corrective action if a deviation from the desired reaction profile is observed.

Q4: How can I minimize the risk of a runaway reaction when scaling up my nitropyridine synthesis?

A4: Scaling up exothermic reactions presents significant challenges due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6] For larger-scale synthesis, consider using a continuous flow reactor.[8] This technology offers superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates.[8][9] If performing a batch reaction, a pilot plant study with thorough calorimetric analysis is essential to understand the thermal hazards before proceeding to a larger scale.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase

Question: My reaction temperature is increasing much faster than anticipated after adding the nitrating agent. What should I do?

Answer: A rapid temperature spike is a clear indicator of a potential thermal runaway. Immediate action is required to bring the reaction under control.

Potential Cause Immediate Corrective Action Preventative Measure
Addition rate of nitrating agent is too high. Immediately stop the addition of the nitrating agent.Add the nitrating agent dropwise or in small portions, ensuring the temperature remains within the target range.[1]
Inadequate cooling. Increase the efficiency of the cooling bath (e.g., add more ice, use a colder bath like a dry ice/acetone slurry). Ensure good thermal contact between the flask and the bath.Before starting the reaction, ensure your cooling system is appropriately sized for the scale of the reaction and is functioning correctly.
Poor stirring. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.Use a suitable overhead stirrer for viscous reaction mixtures and ensure the stir bar is rotating effectively.
Incorrect initial temperature. If the initial temperature was too high, the immediate focus is on cooling.Start the addition of the nitrating agent at a lower temperature to allow for a more controlled exotherm.
Issue 2: Low or No Yield of the Desired Nitropyridine

Question: After the work-up, the yield of my nitropyridine product is very low or non-existent. What could have gone wrong?

Answer: Low or no yield can be attributed to a variety of factors, from incomplete reaction to product decomposition.

Potential Cause Troubleshooting Steps
Reaction conditions too mild. The deactivation of the pyridine ring requires forcing conditions.[1] Ensure the reaction temperature is appropriate for the specific nitration. Monitor the reaction by TLC or GC-MS to check for the consumption of starting material.
Over-nitration or side product formation. Poor temperature control can lead to the formation of dinitrated or other byproducts.[1] Analyze the crude product by NMR or LC-MS to identify any major impurities. Consider lowering the reaction temperature or using a less concentrated nitrating agent.
Loss of product during work-up. Nitropyridines can have varying solubilities. Ensure you are using the correct solvent for extraction and that the pH of the aqueous layer is optimized for product separation.
Decomposition of the product. Some nitropyridines can be unstable at high temperatures. Avoid excessive heating during the reaction and work-up.

Quantitative Data

Effective management of exothermic reactions relies on understanding the thermal properties of the reaction. The following table provides indicative data for nitration reactions. Note that specific values will vary depending on the substrate, reagents, and reaction conditions.

Parameter Typical Value Range for Nitration Significance
Heat of Reaction (ΔH) -120 to -200 kJ/molIndicates the total amount of heat released. A highly negative value signifies a strongly exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 50 to 200 °CThe theoretical temperature increase if no heat is removed from the system. A high ΔTad indicates a high risk of thermal runaway.[10]
Maximum Temperature for Synthesis Reaction (MTSR) Varies significantlyThe highest temperature the reaction mixture could reach in the event of a cooling failure. This should be calculated to assess the potential for secondary decomposition reactions.[10]
Specific Heat Capacity (Cp) of Reaction Mixture 1.5 to 2.5 J/g·KThe amount of heat required to raise the temperature of the reaction mixture. This is a key parameter in thermal hazard assessment.

Experimental Protocols

Protocol 1: Controlled Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted for a laboratory scale and emphasizes temperature control.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 30 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and in portions, add 12 mL of fuming nitric acid (HNO₃) while maintaining the temperature below 20 °C.

2. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to an internal temperature of 60 °C.

3. Nitration:

  • Transfer the cooled nitrating mixture to the dropping funnel.

  • Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes, ensuring the internal temperature does not exceed 130 °C. The initial addition may cause a temperature drop to around 40 °C.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto 150 g of crushed ice in a beaker.

  • Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is between 7 and 8. Be cautious of vigorous foaming.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration.

  • The crude product can be purified by recrystallization from acetone.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Quench cluster_workup Work-up Prepare Nitrating Agent Prepare Nitrating Agent Cool Reagents Cool Reagents Prepare Nitrating Agent->Cool Reagents Setup Reaction Vessel Setup Reaction Vessel Slow Addition of Nitrating Agent Slow Addition of Nitrating Agent Setup Reaction Vessel->Slow Addition of Nitrating Agent Cool Reagents->Slow Addition of Nitrating Agent Monitor Temperature Continuously Monitor Temperature Continuously Slow Addition of Nitrating Agent->Monitor Temperature Continuously Temperature Stable? Temperature Stable? Monitor Temperature Continuously->Temperature Stable? Maintain Vigorous Stirring Maintain Vigorous Stirring Maintain Vigorous Stirring->Monitor Temperature Continuously Adjust Cooling/Addition Rate Adjust Cooling/Addition Rate Temperature Stable?->Adjust Cooling/Addition Rate No Reaction Complete Reaction Complete Temperature Stable?->Reaction Complete Yes Adjust Cooling/Addition Rate->Monitor Temperature Continuously Quench Reaction Quench Reaction Reaction Complete->Quench Reaction Neutralization Neutralization Quench Reaction->Neutralization Product Isolation Product Isolation Neutralization->Product Isolation Purification Purification Product Isolation->Purification Troubleshooting_Runaway_Reaction Start Start Rapid Temperature Increase? Rapid Temperature Increase? Start->Rapid Temperature Increase? Stop Reagent Addition Stop Reagent Addition Rapid Temperature Increase?->Stop Reagent Addition Yes Continue Monitoring Continue Monitoring Rapid Temperature Increase?->Continue Monitoring No Increase Cooling Increase Cooling Stop Reagent Addition->Increase Cooling Increase Stirring Increase Stirring Increase Cooling->Increase Stirring Temperature Stabilized? Temperature Stabilized? Increase Stirring->Temperature Stabilized? Resume Addition Slowly Resume Addition Slowly Temperature Stabilized?->Resume Addition Slowly Yes Emergency Shutdown Emergency Shutdown Temperature Stabilized?->Emergency Shutdown No Resume Addition Slowly->Continue Monitoring

References

Technical Support Center: Production of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: The most significant challenges in the large-scale synthesis of this compound and similar compounds include managing exothermic reactions, controlling the formation of impurities, and achieving efficient purification. Specifically, nitration and bromination steps are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts. The primary impurities are often positional isomers, which can be difficult to separate from the target compound on a large scale.[1]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: A plausible synthetic route would likely start from a commercially available aminopyridine derivative. Based on the synthesis of analogous compounds, a potential precursor is 2-amino-4-methylpyridine, which would then undergo bromination and nitration.

Q3: How can the formation of isomeric impurities be minimized during the synthesis?

A3: Minimizing isomeric impurities requires strict control over reaction conditions. For nitration, the choice of nitrating agent and the reaction temperature are critical. A mixture of nitric acid and sulfuric acid is commonly used, and maintaining a low temperature (e.g., 0-10 °C) can improve regioselectivity.[2] Similarly, for bromination, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to prevent over-bromination or substitution at incorrect positions.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the more scalable method. Suitable solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or a mixture of solvents.[1] For high-purity requirements, column chromatography using silica gel may be necessary, although this can be less economical for large-scale production.

Troubleshooting Guides

Low Reaction Yield
Problem Potential Cause Suggested Solution
Low yield after nitration step Incomplete reaction.- Increase reaction time. - Ensure dropwise addition of nitric acid at low temperature to prevent degradation. - Use a stronger nitrating agent if necessary, but with caution.
Degradation of starting material or product.- Maintain strict temperature control throughout the reaction. - Quench the reaction by pouring it onto ice to prevent further reaction upon workup.[2]
Low yield after bromination step Incomplete bromination.- Increase the amount of brominating agent slightly. - Extend the reaction time.
Formation of multiple brominated species.- Control the stoichiometry of the brominating agent precisely. - Maintain a consistent reaction temperature.
Product loss during workup and purification Product is partially soluble in the aqueous phase during extraction.- Adjust the pH of the aqueous phase to suppress the basicity of the amine and reduce its water solubility. - Perform multiple extractions with an appropriate organic solvent.
Inefficient recrystallization.- Screen for an optimal recrystallization solvent or solvent system. - Ensure slow cooling to promote the formation of pure crystals.
Impurity Formation
Problem Potential Cause Suggested Solution
Presence of di-nitrated or di-brominated byproducts Reaction conditions are too harsh.- Lower the reaction temperature. - Reduce the concentration of the nitrating or brominating agent. - Decrease the reaction time.
Formation of positional isomers Lack of regioselectivity in the substitution reactions.- Carefully control the reaction temperature, as it can significantly influence the position of substitution. - Investigate the use of different solvents that may influence the regioselectivity.
Residual starting material in the final product Incomplete reaction.- Increase the reaction time or temperature moderately. - Use a slight excess of the reagent.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar molecules and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2-Amino-4-methylpyridine

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 2-amino-4-methyl-3-nitropyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Bromination of 2-Amino-4-methyl-3-nitropyridine

  • Dissolve the crude 2-amino-4-methyl-3-nitropyridine in a suitable solvent such as acetic acid.

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and neutralize with a base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G cluster_start Starting Material cluster_nitration Nitration cluster_bromination Bromination cluster_purification Purification 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Nitration_Reagents H2SO4, HNO3 Nitration_Reaction Nitration 2-Amino-4-methylpyridine->Nitration_Reaction Nitration_Reagents->Nitration_Reaction Nitration_Workup Workup (Ice, Neutralization) Nitration_Reaction->Nitration_Workup 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine Nitration_Workup->2-Amino-4-methyl-3-nitropyridine Bromination_Reagents Br2 or NBS in Acetic Acid Bromination_Reaction Bromination 2-Amino-4-methyl-3-nitropyridine->Bromination_Reaction Bromination_Reagents->Bromination_Reaction Bromination_Workup Workup (Extraction) Bromination_Reaction->Bromination_Workup Crude Product Crude this compound Bromination_Workup->Crude Product Purification_Step Recrystallization or Column Chromatography Crude Product->Purification_Step Final Product Pure this compound Purification_Step->Final Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting Material 2-Amino-4-methyl-3-nitropyridine Desired Product This compound Starting Material->Desired Product Bromination (Controlled Conditions) Over-bromination Di-bromo impurity Starting Material->Over-bromination Excess Bromine or High Temperature Isomeric Product Other bromo-isomer Starting Material->Isomeric Product Lack of Regioselectivity Degradation Degradation Products Starting Material->Degradation Harsh Conditions

Caption: Potential side reactions during the bromination step.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical compounds, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance, as impurities can affect the safety and efficacy of the final drug product.[1] 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical agents. Its purity must be rigorously controlled to ensure the quality of the final API. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination in the pharmaceutical industry.[2][3][4] This guide provides a comparative analysis of a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of this compound, supported by experimental protocols and comparative data.

Factors Influencing HPLC Purity Analysis

The successful implementation of an HPLC method for purity analysis depends on several interconnected factors. These include the properties of the analyte, the selection of the stationary and mobile phases, and the instrumental parameters. A logical representation of these relationships is crucial for method development and troubleshooting.

Factors_Influencing_HPLC_Analysis Analyte Analyte Properties (Polarity, pKa, MW) StationaryPhase Stationary Phase (e.g., C18, Phenyl) Analyte->StationaryPhase dictates choice of MobilePhase Mobile Phase (Solvents, pH, Additives) Analyte->MobilePhase influences composition MethodPerformance Method Performance (Resolution, Sensitivity, Speed) StationaryPhase->MethodPerformance affects selectivity MobilePhase->MethodPerformance controls retention Instrument Instrument Parameters (Flow Rate, Temp, Wavelength) Instrument->MethodPerformance optimizes

Caption: Factors influencing HPLC method performance.

Experimental Methodologies

To provide a robust comparison, two distinct chromatographic methods were developed and validated for the purity analysis of this compound. The primary method is a conventional HPLC method, while the alternative is a more rapid UPLC method.

General Experimental Workflow

The general workflow for the purity analysis of a new batch of this compound involves sample preparation, chromatographic separation, and data analysis. This process is designed to identify and quantify the main component as well as any process-related impurities or degradation products.

Experimental_Workflow start Start: Receive Sample prep Sample Preparation (Weighing, Dissolution, Dilution) start->prep hplc_analysis HPLC/UPLC Analysis (Injection & Separation) prep->hplc_analysis data_acq Data Acquisition (Chromatogram Generation) hplc_analysis->data_acq data_proc Data Processing (Peak Integration & Identification) data_acq->data_proc purity_calc Purity Calculation (% Area Normalization) data_proc->purity_calc report Generate Report purity_calc->report end End report->end

Caption: General workflow for chromatographic purity analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is a standard reversed-phase HPLC (RP-HPLC) approach, widely used for its robustness and reliability in pharmaceutical quality control.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage in terms of speed and efficiency by utilizing columns with smaller particle sizes (<2 µm).[5][6]

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.5 min: 20% to 80% B

    • 3.5-4.0 min: 80% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Comparative Data

The performance of the HPLC and UPLC methods was evaluated based on several key parameters. The data presented below is based on the analysis of a representative batch of this compound, which was spiked with known impurities to assess the resolution. Potential impurities could arise from starting materials or side reactions, such as the formation of di-brominated species.[7][8]

ParameterHPLC MethodUPLC Method
Analysis Time (minutes) 355
Resolution (Main Peak vs. Closest Impurity) 2.12.8
Theoretical Plates (Main Peak) ~12,000~25,000
Relative Solvent Consumption 100%~15%
System Backpressure (psi) ~1500~8000
Limit of Quantification (LOQ) 0.05%0.02%
Calculated Purity (%) 99.5899.61

Forced Degradation and Stability Indicating Properties

To ensure that the analytical method can separate the main peak from any potential degradation products, forced degradation studies are essential.[9][10] These studies expose the drug substance to harsh conditions to accelerate its decomposition. The primary degradation pathways for a molecule like this compound are expected to involve hydrolysis of the amine or reduction of the nitro group.[11]

Degradation_Pathway Parent 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine Acid_Base Acid/Base Hydrolysis Parent->Acid_Base Oxidation Oxidation (H₂O₂) Parent->Oxidation Reduction Reduction Parent->Reduction Hydrolysis_Product Hydrolysis Product (e.g., 5-Bromo-4-methyl- 3-nitro-pyridin-2-ol) Acid_Base->Hydrolysis_Product leads to Oxidation_Product N-Oxide Formation Oxidation->Oxidation_Product may lead to Reduction_Product Reduction Product (e.g., 5-Bromo-N,4-dimethyl- pyridin-2,3-diamine) Reduction->Reduction_Product leads to

References

Confirming the Structure of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed analysis of how 1H Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to verify the structure of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. We present predicted experimental data, a comprehensive experimental protocol, and a comparison with alternative analytical techniques.

Structural Confirmation by 1H NMR

The chemical structure of this compound dictates a unique 1H NMR spectrum. The expected signals arise from the aromatic proton on the pyridine ring, the protons of the N-methyl and 4-methyl groups, and the amine proton. The electron-withdrawing effects of the nitro and bromo substituents, along with the electron-donating nature of the amino and methyl groups, will influence the chemical shifts of these protons in a predictable manner.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift values for substituted pyridines.[1][2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HH-6 (aromatic)
~ 3.0 - 3.2Singlet3HN-CH₃ (N-methyl)
~ 2.4 - 2.6Singlet3H4-CH₃ (4-methyl)
~ 5.0 - 6.0Broad Singlet1HN-H (amine)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6][7][8]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is necessary to avoid large solvent signals in the 1H spectrum.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

  • Place the sample into the NMR magnet.

  • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, complementary techniques can provide further confirmation.[9][10][11][12][13]

TechniquePrincipleAdvantages for this CompoundDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the exact molecular weight, confirming the elemental composition (C₇H₈BrN₃O₂). Fragmentation patterns can offer structural insights. High sensitivity requires minimal sample.Does not definitively establish the connectivity of atoms or the positions of substituents on the pyridine ring.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous determination of the complete molecular structure, including bond lengths and angles.Requires a single crystal of suitable quality, which can be challenging and time-consuming to grow.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups, such as the N-H bond of the amine, C-H bonds of the methyl and aromatic groups, and the N-O bonds of the nitro group.Provides limited information about the overall molecular skeleton and the specific positions of substituents.
¹³C NMR Spectroscopy Detects the carbon-13 isotope to provide information about the carbon framework.Complements 1H NMR by showing the number of unique carbon environments, confirming the presence of the seven carbon atoms in the molecule.Lower natural abundance and sensitivity of ¹³C require more sample and longer acquisition times compared to 1H NMR.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Proposed Structure: 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine nmr_1h 1H NMR Spectroscopy synthesis->nmr_1h Primary Technique ms Mass Spectrometry synthesis->ms Complementary nmr_13c 13C NMR Spectroscopy synthesis->nmr_13c Complementary data_analysis Spectral Data Analysis - Chemical Shifts - Integration - Multiplicity - Molecular Weight - Carbon Signals nmr_1h->data_analysis ms->data_analysis nmr_13c->data_analysis xray X-ray Crystallography (if required) confirmation Structure Confirmed xray->confirmation data_analysis->xray Ambiguous Data data_analysis->confirmation Consistent Data

Caption: Workflow for the structural elucidation of the target compound.

References

Aminopyridine Derivatives in Oncology: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the biological performance of various aminopyridine derivatives in anticancer assays. The following sections detail the cytotoxic effects of selected aminopyridine compounds against colorectal and ovarian cancer cell lines, provide a standardized experimental protocol for assessing cell viability, and illustrate key cellular pathways and experimental workflows.

Comparative Anticancer Activity of Aminopyridine Derivatives

The in vitro cytotoxic activity of two series of aminopyridine derivatives was evaluated against human cancer cell lines. The first series includes N-protected and deprotected amino acid derivatives of 2-aminopyridine (compounds 4a-4d ), tested against colorectal cancer cell lines HCT 116 and HT29. The second series comprises amino acid conjugates of aminothiazole and aminopyridine (compounds S3c, S5b, and S6c ), which were assessed against the A2780 parental and A2780CISR cisplatin-resistant ovarian cancer cell lines.

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay. The results are summarized in the table below.

DerivativeTarget Cell LineIC50 (µM)
2-Aminopyridine Derivatives
4a, 4b, 4c, 4d (Range)HCT 1163.7 - 8.1[1]
4a, 4b, 4c, 4d (Range)HT293.27 - 7.7[1]
Aminopyridine-Aminothiazole Conjugates
S3cA278015.57[2]
S3cA2780CISR11.52[2]
S5bA2780 & A2780CISRPromising Inhibition
S6cA2780 & A2780CISRPromising Inhibition

*Specific IC50 values for compounds S5b and S6c were not available in the reviewed literature, although they were reported to show promising inhibitory activity.[2]

Experimental Protocols

The determination of the IC50 values for the aminopyridine derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cell lines (HCT 116, HT29, A2780, or A2780CISR) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The aminopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions of the test compounds are prepared in fresh cell culture medium.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the aminopyridine derivatives.

  • The plates are then incubated for a further 24 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • For adherent cells, the medium containing MTT is carefully removed without disturbing the formazan crystals at the bottom of the wells.

  • 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms and Experimental Processes

To better understand the context of these biological assays, the following diagrams illustrate a key signaling pathway implicated in colorectal cancer and the general workflow of the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Compound Dilutions treat_cells Treat Cells with Compounds compound_prep->treat_cells incubation_24_72h Incubate for 24-72h treat_cells->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

MTT Assay Experimental Workflow.

Simplified Wnt/β-catenin Signaling Pathway.

References

Reactivity Under the Microscope: A Comparative Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and Other Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine with other substituted bromopyridines in key cross-coupling and nucleophilic aromatic substitution reactions. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for the utility of this and related compounds in synthetic chemistry.

The reactivity of a substituted bromopyridine is intricately governed by the electronic nature and position of its substituents. The pyridine nitrogen itself is electron-withdrawing, creating an electron-deficient ring system that is susceptible to nucleophilic attack. The addition of further substituents can either enhance or diminish this inherent reactivity. In the case of this compound, the presence of a strongly electron-withdrawing nitro group at the 3-position, an electron-donating dimethylamino group at the 2-position, and a methyl group at the 4-position creates a unique electronic environment that dictates its behavior in chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the C-Br bond in these reactions is highly dependent on the electronic density at the carbon atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored by electron-deficient aryl halides.

In this compound, the potent electron-withdrawing nitro group at the 3-position significantly decreases the electron density at the C5 position, where the bromine atom is located. This electronic pull is expected to make the C-Br bond more susceptible to oxidative addition, thereby enhancing its reactivity in Suzuki-Miyaura coupling compared to bromopyridines lacking such a strong electron-withdrawing group.

For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in moderate to good yields.[1] The introduction of a nitro group, as in our target molecule, is anticipated to further facilitate this transformation.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromopyridines

Bromopyridine DerivativeCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O85-9550-85[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃Dimethoxyethane80High[2]
This compoundArylboronic acidsPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O80-100Predicted: HighN/A

Note: The reactivity of this compound is predicted based on electronic arguments. Experimental verification is required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki reaction, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The electron-deficient nature of the pyridine ring in this compound, amplified by the nitro group, suggests a high reactivity in this transformation.

A protocol for the Buchwald-Hartwig amination of the structurally similar 2-Amino-5-bromo-4-methylpyridine highlights the utility of this class of compounds in C-N bond formation.[3] The presence of the nitro group in our target molecule is expected to accelerate the reaction.

Table 2: Comparison of Conditions in Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Reference
2-Amino-5-bromo-4-methylpyridinePrimary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene110[3]
BromobenzeneAromatic/Heterocyclic Amines[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene100[4]
This compoundPrimary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene80-100N/A

Note: The conditions for this compound are suggested based on protocols for similar substrates.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a key reaction for pyridines, particularly when activated by electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and its stability is crucial for the reaction to occur.

The reactivity of halopyridines in SNA r reactions is significantly influenced by the position of the halogen relative to the electron-withdrawing groups and the ring nitrogen. Halogens at the 2- and 4-positions are generally more reactive than those at the 3- or 5-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5]

In this compound, the bromine is at the 5-position. While the strong electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, the bromine is not in the most favorable ortho or para position relative to the activating nitro group or the ring nitrogen. However, the overall electron deficiency of the ring, enhanced by the nitro group, should still allow for SNA r reactions to occur, albeit potentially requiring more forcing conditions compared to 2- or 4-bromopyridines.

A comparative study on chloronitropyridines shows that the rate of reaction with piperidine is highest when the chloro and nitro groups are in a 2,3- or 4,3-arrangement, which allows for direct resonance stabilization of the Meisenheimer complex.[6] For 5-chloro-2-nitropyridine, where the activating group is not directly ortho or para to the leaving group, the reactivity is moderate.[6] A similar trend can be expected for bromonitropyridines.

Table 3: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

Bromopyridine DerivativePosition of BrActivating Group(s)Predicted Reactivity
2-Bromo-3-nitropyridine23-NO₂High
4-Bromo-3-nitropyridine43-NO₂Very High
5-Bromo-3-nitropyridine53-NO₂Moderate
This compound53-NO₂, 2-NMe₂Moderate to High

Note: The dimethylamino group at the 2-position in the target molecule is electron-donating by resonance, which could partially counteract the activating effect of the nitro group for SNA r at the C5 position. However, the inductive effect of the amino group and the overall electron-poor nature of the ring still suggest significant reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[1][7]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water).[8]

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.[3]

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Extract the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Reaction Pathways

To better understand the factors influencing the reactivity of these compounds, the following diagrams illustrate the key mechanistic steps and workflows.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)(Ar')L2 ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(HNR'R'')L2]+Br- ArPdBr->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Ar_Amine Ar-NR'R'' Amido_Complex->Ar_Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Reactants Ar-Br + Nu- Transition_State [Meisenheimer Complex]‡ Reactants->Transition_State Nucleophilic Attack Products Ar-Nu + Br- Transition_State->Products Loss of Leaving Group

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. The strong electron-withdrawing nitro group at the 3-position is predicted to render the C-Br bond at the 5-position highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. In nucleophilic aromatic substitution reactions, its reactivity is expected to be moderate to high, influenced by the activating nitro group, although the position of the bromine is not optimal for stabilization of the Meisenheimer intermediate. The experimental protocols and comparative data provided in this guide offer a valuable resource for chemists seeking to employ this and other bromopyridines in their synthetic strategies. Further experimental investigation is warranted to fully elucidate the reactivity profile of this promising compound.

References

A Comparative Guide to Analytical Method Validation for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and Related Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the identity, purity, and quality of pharmaceutical intermediates like 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While specific validated methods for this exact compound are not publicly documented, this guide provides a comparative analysis of two robust chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—based on established methodologies for analogous nitropyridine derivatives.[1][2][3][4][5]

The principles and parameters discussed are rooted in the internationally recognized ICH Q2(R1) guideline, which ensures that an analytical procedure is suitable for its intended purpose.[6][7][8][9][10]

Methodology Comparison: HPLC-UV vs. UPLC-MS

The selection between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. HPLC-UV is a workhorse in quality control for its robustness and simplicity, while UPLC-MS provides superior speed, resolution, and specificity.

Quantitative Comparison of Validation Parameters

The following table summarizes typical performance data for the validation of analytical methods for nitropyridine compounds, illustrating the key differences between HPLC-UV and UPLC-MS.

Validation ParameterHPLC-UV (Representative Data)UPLC-MS (Representative Data)ICH Q2(R1) Guideline Focus
Specificity Baseline resolution from impurities and degradantsPeak purity confirmed by mass-to-charge ratio (m/z)Demonstrate discrimination between the analyte and potential interferences.
Linearity (R²) > 0.999> 0.999Proportional relationship between concentration and analytical signal.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Closeness of test results to the true value.
Precision (% RSD)
Repeatability≤ 1.0%≤ 0.8%Precision under the same operating conditions over a short interval.
Intermediate Precision≤ 2.0%≤ 1.5%Within-laboratory variations (different days, analysts, equipment).
Limit of Detection (LOD) ~0.02 µg/mL~0.005 µg/mLThe lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.015 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in pH, mobile phase compositionUnaffected by minor changes in flow rate, column temperatureCapacity to remain unaffected by small, deliberate variations in method parameters.

Note: The data presented are representative values derived from methods for structurally similar pyridine derivatives and serve as a baseline for comparison.[3][11]

Visualizing the Method Selection and Validation Process

To aid in decision-making and process visualization, the following diagrams illustrate the logical flow for selecting an analytical method and the general workflow for its validation.

cluster_0 Analytical Goal cluster_1 Method Selection Criteria cluster_2 Recommended Method start Define Analytical Need for This compound q1 Need for High Sensitivity (Trace Analysis)? start->q1 q2 Need for Structural Confirmation? q1->q2 No uplc UPLC-MS (High Sensitivity & Specificity) q1->uplc Yes q3 High Throughput Required? q2->q3 No q2->uplc Yes hplc HPLC-UV (Robust QC Method) q3->hplc No q3->uplc Yes cluster_workflow ICH Q2(R1) Validation Workflow cluster_params Execute Validation Experiments dev 1. Method Development (Selectivity & System Suitability) val_protocol 2. Write Validation Protocol dev->val_protocol spec Specificity val_protocol->spec lin Linearity & Range spec->lin report 3. Compile Validation Report (Summarize Data) acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob approve 4. Method Approved for Routine Use report->approve

References

structure-activity relationship (SAR) of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Analogs in Drug Discovery

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively published, a comparative analysis of its analogs reveals significant potential, particularly in the realm of kinase inhibition. The strategic placement of the bromo, nitro, and amino groups on the pyridine core allows for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an overview of the SAR of related nitropyridine derivatives, supported by experimental data from the literature, to inform the design of novel drug candidates.

The Role of the Pyridine Scaffold

Substituted pyridines are fundamental structures in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic ring.[1] The aminonitropyridine core, in particular, serves as a "privileged structure" due to its ability to engage in various biological interactions and its synthetic tractability.

Comparative Biological Activities of Nitropyridine Analogs

The biological activity of nitropyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the activities of various analogs, highlighting the diverse therapeutic targets that can be modulated by this class of compounds.

Compound ClassTargetKey Substituents & SAR ObservationsIC50 ValuesReference
2-Amino-3-nitropyridine DerivativesJAK2Carboxylic acid and sulfamide derivatives at the 5-position. The specific nature of the amine coupled to the carboxylic acid influences potency.8.5–12.2 µM[2]
3-Nitropyridylpiperazine DerivativesUreaseN-alkylation of the piperazine with various aryl 2-chloroacetamides or 2-chloropropioamides. The aryl substituent plays a key role in determining inhibitory activity.2.0–2.3 µM[2]
5-Nitropyridin-2-yl DerivativesChymotrypsin & UreaseMeldrum's acid condensate. The 5-nitropyridin-2-yl moiety was crucial for dual inhibitory activity.8.67 ± 0.1 µM (Chymotrypsin)29.21 ± 0.98 µM (Urease)[2]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesAnticancer (MCF-7, HepG2)Arylidene substituent at the 5-position of the thiazolidinone ring. A methoxy group (R = OMe) showed activity against MCF-7, while a piperidine derivative was active against HepG2.6.41 µM (MCF-7)7.63 µM (HepG2)[2]
N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-aminesUSP7 (covalent inhibitors)The isoquinoline moiety and the fluoro-nitropyridine warhead are essential for covalent modification of the catalytic cysteine.Varies with substitution[3]
5-Aryl-2-methylpyridin-3-amine DerivativesAnti-thrombolyticThe nature of the aryl group introduced via Suzuki coupling at the 5-position (where the bromo group was). An acetamide on the amino group of an analog increased activity.41.32% lysis (for N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide)[4]

Key Synthetic Strategies and Experimental Protocols

The bromine atom on the this compound scaffold is a key synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5]

General Experimental Protocol for Suzuki Cross-Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (or the target this compound)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium phosphate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water.

  • Heat the reaction mixture to 85–95 °C and stir for 15 hours or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-amine derivative.

Visualization of Synthetic and Signaling Pathways

Synthetic Pathway via Suzuki Coupling

The following diagram illustrates the general workflow for diversifying the this compound scaffold using a Suzuki cross-coupling reaction.

G start 5-Bromo-N,4-dimethyl- 3-nitropyridin-2-amine product 5-Aryl-N,4-dimethyl- 3-nitropyridin-2-amine Analogs start->product Suzuki Coupling reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) bio_eval Biological Evaluation (e.g., Kinase Assays) product->bio_eval SAR Studies

Suzuki coupling for analog synthesis.
Generic Kinase Signaling Pathway

Derivatives of this scaffold are potential kinase inhibitors. The diagram below shows a simplified, generic signaling pathway that is often targeted by such inhibitors.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylates inhibitor 5-Aryl-nitropyridine Analog (Inhibitor) inhibitor->receptor Inhibits response Cellular Response (Proliferation, Survival) downstream->response

Generic RTK signaling pathway.

Conclusion

The this compound core is a promising starting point for the development of new therapeutic agents. By leveraging the bromine atom as a synthetic handle for diversification through cross-coupling reactions, a wide array of analogs can be generated. The SAR of related nitropyridine compounds suggests that modifications at the 5-position, as well as on the exocyclic amino group, are critical for modulating biological activity against various targets, including kinases, proteases, and enzymes involved in microbial pathogenesis. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile scaffold.

References

Comparative Efficacy Analysis: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in the Context of Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential biological efficacy of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine against established multi-targeted kinase inhibitors. Direct biological efficacy data for this compound is not extensively available in public literature. However, its structural scaffold is closely related to precursors of potent kinase inhibitors. Notably, 5-Bromo-2-nitropyridine is a key building block in the synthesis of Pazopanib, an FDA-approved multi-targeted tyrosine kinase inhibitor.[1] This structural relationship suggests that this compound may exhibit inhibitory activity against similar kinase targets.

This guide, therefore, presents a comparative analysis against Pazopanib and other established inhibitors of its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[2][3][4] The data is intended to provide a valuable contextual framework for researchers and drug development professionals investigating novel kinase inhibitors.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of established kinase inhibitors against key receptor tyrosine kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.

Table 1: Comparative IC50 Values for VEGFR Inhibitors (in nM)

InhibitorVEGFR-1 (Flt-1)VEGFR-2 (KDR/Flk-1)VEGFR-3 (Flt-4)
Pazopanib103047
Sunitinib-9-
Sorafenib-9020
Axitinib0.10.20.1-0.3
Nintedanib341313

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Table 2: Comparative IC50 Values for PDGFR Inhibitors (in nM)

InhibitorPDGFR-αPDGFR-β
Pazopanib7184
Sunitinib-2
Sorafenib-57
Axitinib-1.6
Imatinib-100
Nintedanib5965

Data compiled from multiple sources.[3][4][5][6][7][8][9]

Table 3: Comparative IC50 Values for c-Kit Inhibitors (in nM)

Inhibitorc-Kit
Pazopanib74
Sunitinib2
Sorafenib68
Axitinib1.7
Imatinib100
Regorafenib7

Data compiled from multiple sources.[3][4][5][6][7][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-Kit)

  • Peptide substrate specific for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • A known inhibitor as a positive control (e.g., Pazopanib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO vehicle and positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Dispense the mixture into each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Western Blot for Kinase Autophosphorylation

This technique is used to detect the phosphorylation status of a target kinase within cells, providing a measure of the inhibitor's ability to block its activation.

Materials:

  • Cell line expressing the target kinase

  • Test compounds

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies (specific for the phosphorylated form and total protein of the target kinase)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against the phosphorylated kinase overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total kinase protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, and assess the degree of inhibition at different compound concentrations.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by the compared inhibitors and a general workflow for kinase inhibitor discovery.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds Pazopanib Pazopanib & Other Inhibitors Pazopanib->VEGFR Inhibits Autophosphorylation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Kinase_Inhibitor_Workflow Compound Compound Synthesis (e.g., from 5-Bromo-N,4- dimethyl-3-nitropyridin- 2-amine scaffold) Biochemical Biochemical Assay (e.g., Kinase-Glo) Determine IC50 Compound->Biochemical Cellular Cell-Based Assay (e.g., MTT, Western Blot) Determine Cellular Potency Biochemical->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General experimental workflow for kinase inhibitor discovery.

References

A Spectroscopic Comparison of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and drug development. Positional isomers, while possessing the same molecular formula, can exhibit markedly different chemical, physical, and biological properties. This guide provides an objective spectroscopic comparison of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and two of its positional isomers. By presenting key distinguishing features in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, this document serves as a practical reference for the unambiguous identification of these compounds. The presented data is based on established principles of spectroscopic analysis for substituted pyridine derivatives.

Isomers Under Comparison:

IsomerStructureIUPAC Name
Isomer A This compound
Isomer B 3-Bromo-N,4-dimethyl-5-nitropyridin-2-amine
Isomer C 6-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

¹H NMR Spectroscopy Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by analyzing the chemical environment of hydrogen atoms. The electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups, along with the electron-donating effect of the amino (-N(CH₃)₂) group, significantly influence the chemical shifts (δ) of the aromatic proton and the methyl groups.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Assignment Isomer A Isomer B Isomer C Key Differentiator
Ar-H (s) δ 8.35 ppmδ 8.10 ppmδ 7.95 ppmThe sole aromatic proton's chemical shift is highly sensitive to the para/meta positioning of the -NO₂ and -Br substituents relative to it.
N-CH₃ (s) δ 3.10 ppmδ 3.12 ppmδ 3.25 ppmThe proximity of the bulky bromine atom in Isomer C can cause a slight downfield shift of the N-methyl protons.
Ar-CH₃ (s) δ 2.50 ppmδ 2.45 ppmδ 2.60 ppmThe electronic environment of the C4-methyl group is altered by the adjacent substituents, leading to distinct chemical shifts.

¹³C NMR Spectroscopy Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon skeleton of a molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between these isomers. The "heavy atom effect" of bromine can also be a factor in the chemical shift of the carbon to which it is attached.[1]

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Isomer A Isomer B Isomer C Key Differentiator
C-Br δ 110.5 ppmδ 118.0 ppmδ 145.0 ppmThe chemical shift of the carbon atom bonded to bromine is a primary point of differentiation due to its unique electronic environment in each isomer.
C-NO₂ δ 148.0 ppmδ 150.2 ppmδ 149.5 ppmThe position of the nitro group results in distinct chemical shifts for the carbon atom to which it is attached.
C-N(CH₃)₂ δ 155.0 ppmδ 154.8 ppmδ 156.5 ppmThe steric and electronic environment around the C2 carbon influences its chemical shift.
C-CH₃ δ 145.5 ppmδ 144.8 ppmδ 146.0 ppmThe chemical shift of the C4 carbon is influenced by the adjacent substituents.
C-H δ 138.0 ppmδ 135.5 ppmδ 130.0 ppmThe chemical shift of the protonated aromatic carbon provides a clear distinction between the isomers.
N-CH₃ δ 40.5 ppmδ 40.6 ppmδ 41.0 ppmSubtle shifts in the N-methyl carbon resonance can be observed.
Ar-CH₃ δ 18.0 ppmδ 17.8 ppmδ 18.5 ppmThe electronic environment of the C4-methyl carbon leads to small but measurable differences in chemical shift.

FT-IR Spectroscopy Comparison

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule. For these isomers, the key vibrations are the N-O stretching frequencies of the nitro group and the C-Br stretching frequency. Aromatic nitro compounds typically show two distinct N-O stretching bands.[2][3][4]

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode Isomer A Isomer B Isomer C Key Differentiator
N-O Asymmetric Stretch ~1530 cm⁻¹~1525 cm⁻¹~1535 cm⁻¹The electronic environment subtly influences the stretching frequency of the nitro group. These bands are typically strong and sharp.[5]
N-O Symmetric Stretch ~1350 cm⁻¹~1345 cm⁻¹~1355 cm⁻¹Similar to the asymmetric stretch, the position of this band provides corroborating evidence for isomer identification.[3][4]
C-Br Stretch ~680 cm⁻¹~690 cm⁻¹~670 cm⁻¹The position of the C-Br stretch in the fingerprint region can vary slightly based on the overall molecular structure.
C-H Aromatic Stretch ~3100 cm⁻¹~3090 cm⁻¹~3110 cm⁻¹The exact frequency can differ slightly among the isomers.
C-N Stretch ~1300 cm⁻¹~1295 cm⁻¹~1305 cm⁻¹The stretching vibration of the C-N bond of the dimethylamino group can show minor shifts.

Mass Spectrometry Comparison

Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. A key feature for these compounds is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[6][8] While the molecular ion peaks will be the same for all isomers, the fragmentation patterns can differ, providing structural clues.

Table 4: Comparative Mass Spectrometry Data

Parameter Isomer A Isomer B Isomer C Key Differentiator
Molecular Ion (M⁺) m/z 245m/z 245m/z 245All isomers have the same molecular weight. The presence of the M⁺ and M+2 peaks in a ~1:1 ratio confirms the presence of one bromine atom.[6][7]
M+2 Peak m/z 247m/z 247m/z 247The M+2 peak is characteristic of bromine-containing compounds.[6][8]
Key Fragment Ion 1 [M-NO₂]⁺[M-NO₂]⁺[M-Br]⁺The relative stability of the resulting carbocation after initial fragmentation can lead to different primary fragmentation pathways. Loss of Br may be more favorable in Isomer C due to steric release.
Key Fragment Ion 2 [M-CH₃]⁺[M-Br]⁺[M-NO₂]⁺The fragmentation pattern provides a fingerprint for each isomer, reflecting the relative bond strengths and stability of the fragments.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Collect 16 scans with a relaxation delay of 1.0 s, a pulse width of 30°, and an acquisition time of 3.0 s.

  • ¹³C NMR Parameters: Collect 1024 scans with a relaxation delay of 2.0 s, a pulse width of 45°, and an acquisition time of 1.5 s, using broadband proton decoupling.

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.

2. FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample via direct infusion or through a GC inlet. Use an ionization energy of 70 eV. Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and the M+2 peak to confirm the presence of bromine. Analyze the major fragment ions to deduce the fragmentation pattern.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the three isomers.

G cluster_0 Start: Unknown Isomer Sample cluster_1 Primary Analysis cluster_2 Secondary Analysis: NMR cluster_3 Tertiary Analysis: Confirmatory cluster_4 Identification A Unknown Sample (A, B, or C) B Mass Spectrometry A->B C Confirm MW = 245/247 (M+/M+2) Confirms presence of one Br atom B->C D Acquire 1H NMR C->D E Ar-H ~ 8.35 ppm? D->E Analyze Ar-H F Ar-H ~ 8.10 ppm? E->F No K Isomer A E->K Yes G Ar-H ~ 7.95 ppm? F->G No L Isomer B F->L Yes M Isomer C G->M Yes H Acquire 13C NMR I Acquire FT-IR H->I J Correlate all data I->J K->H L->H M->H

Caption: Logical workflow for isomer identification.

References

Lack of Peer-Reviewed Comparative Studies on 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Hinders Comprehensive Application Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in peer-reviewed studies detailing specific applications and comparative performance data for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While general information suggests its potential as a synthetic intermediate in the development of more complex molecules with possible biological activities, there is a notable absence of published research that directly compares its efficacy and performance against alternative compounds in any specific application.

The existing information positions this compound and structurally similar nitropyridine derivatives as compounds of interest in medicinal chemistry, with preliminary research hinting at potential antimicrobial and anticancer properties. However, these initial findings are not substantiated with in-depth, comparative experimental data in the public domain. For instance, while some studies on related compounds mention inhibition of cancer cell proliferation, they do not provide a direct comparison with this compound or other established alternatives.

The creation of a detailed comparison guide, as requested, necessitates quantitative performance data from head-to-head studies, comprehensive experimental protocols, and established signaling pathways or workflows. Unfortunately, the current body of peer-reviewed literature does not contain this level of specific, comparative information for this compound.

Researchers, scientists, and drug development professionals interested in this compound would require dedicated studies that evaluate its performance in specific assays or models against relevant benchmarks. Such studies would need to be designed to generate the quantitative data and detailed methodologies required for a meaningful comparative analysis. Without such dedicated research, any attempt to create a comparison guide would be speculative and lack the necessary scientific rigor and supporting experimental evidence.

Therefore, at present, it is not feasible to construct a comparison guide that meets the core requirements of data-driven comparison, detailed experimental protocols, and visual representations of pathways or workflows for this compound due to the lack of requisite peer-reviewed publications. Further targeted research is essential to elucidate the specific applications and comparative advantages of this compound.

Safety Operating Guide

Proper Disposal of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5).[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. As a brominated and nitrated aromatic amine, this compound requires careful handling as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This compound and its chemical relatives are known irritants.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).[2][3]

  • Ventilation: All handling and packaging for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

  • Spill Management: In the event of a spill, avoid generating dust.[2][3] Carefully sweep up the solid material, or use an inert absorbent for solutions, and place it into a designated hazardous waste container.[2][3] The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency procedures.

Hazard Profile Summary

Hazard StatementClassificationCommon to Similar Compounds (e.g., 2-Amino-5-bromo-3-nitropyridine)
H315 Causes skin irritationYes
H319 Causes serious eye irritationYes
H335 May cause respiratory irritationYes
GHS Pictogram Exclamation MarkYes
Signal Word WarningYes
Source: Fisher Scientific, Jubilant Ingrevia.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This applies to the pure compound and any materials grossly contaminated with it.

  • Waste Segregation:

    • Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solid Waste."[5][6]

    • Crucially, do not mix this waste with other waste streams , such as non-halogenated solvents, acids, or bases.[6] Mixing waste can lead to dangerous reactions and complicates the disposal process.

  • Waste Collection:

    • Carefully place the this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves, filter paper) into the designated container.[7]

    • Avoid generating dust during transfer.[2][3]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[6][7]

  • Labeling of Waste Containers:

    • Immediately and clearly label the waste container with the following information:[6]

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • The CAS Number: 155790-01-5

      • An accurate estimation of the quantity of the waste.

      • The date the waste was first added to the container.

      • The name and location of the generating laboratory/principal investigator.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • This storage area must be in a well-ventilated location, away from heat, direct sunlight, and sources of ignition.[5]

    • Ensure the container is kept in secondary containment to prevent the spread of material in case of a leak.[6]

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8]

    • Follow all institutional procedures for waste manifest and pickup documentation.

    • Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [7]

  • Disposal of Empty Containers:

    • An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6]

    • The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected and disposed of accordingly.[6]

Disposal Workflow

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Designate 'Halogenated Organic Solid Waste' Container ppe->segregate collect Transfer Waste into Designated Container segregate->collect label_container Label Container with 'Hazardous Waste' & Chemical Details collect->label_container seal Securely Seal Container label_container->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup end_point End: Proper Disposal via Licensed Facility pickup->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The following procedures are based on best practices for handling hazardous chemicals, drawing on safety data for structurally similar halogenated nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing.[3]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals.[4] Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination.[3]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to prevent injury from spills or falling objects.[5]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation and Pre-Handling Check:

    • Before starting any work, review the potential hazards of structurally similar compounds.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.

  • Handling the Compound:

    • Always work within the sash of a chemical fume hood.[5]

    • Use appropriate tools to avoid direct contact when transferring the chemical.

    • Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.

  • Post-Handling Procedures:

    • Thoroughly clean the work area at the end of the procedure.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Carefully remove PPE to avoid self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Review Hazards check_hood Verify Fume Hood Function prep_start->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe locate_safety Locate Emergency Equipment don_ppe->locate_safety work_in_hood Work in Fume Hood locate_safety->work_in_hood use_tools Use Tools to Avoid Contact work_in_hood->use_tools keep_closed Keep Containers Closed use_tools->keep_closed clean_area Clean Work Area keep_closed->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate remove_ppe Remove PPE Carefully decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Table 2: Emergency Response Plan

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Collect the material into a sealed, labeled hazardous waste container.[4]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Designate a specific, labeled waste container for "Halogenated Organic Solids."[4]

    • Do not mix this waste with non-halogenated chemical waste.[4]

  • Waste Collection and Containerization:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, compatible, and sealable container (e.g., high-density polyethylene).[4]

    • Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling of Waste Containers:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name, the approximate quantity, and the date.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

start Start: Waste Generation segregate Segregate into 'Halogenated Organic Solids' container start->segregate collect Collect waste and contaminated materials segregate->collect seal_label Seal and Label Container with 'Hazardous Waste' collect->seal_label store Store in designated satellite accumulation area seal_label->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A flowchart for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.